molecular formula C7H5FO2 B021085 2-Fluoro-5-hydroxybenzaldehyde CAS No. 103438-84-2

2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085
CAS No.: 103438-84-2
M. Wt: 140.11 g/mol
InChI Key: SNILBNSNKISKLU-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILBNSNKISKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343079
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-84-2
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-5-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. The strategic placement of its functional groups—fluoro, hydroxyl, and aldehyde—makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. Understanding its physical characteristics is paramount for its effective use in research and development.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₇H₅FO₂[1][2]
Molecular Weight 140.11 g/mol [1][3]
CAS Number 103438-84-2[1][2]
Appearance White to light brown solid[4]
Melting Point 74-75 °C[4]
Boiling Point 257.6 ± 20.0 °C (Predicted)[4]
Density 1.350 ± 0.06 g/cm³ (Predicted)[4]
Solubility Difficult to dissolve in water; soluble in common organic solvents such as ethyl acetate and dichloromethane.[4]
pKa 9.25 ± 0.18 (Predicted)[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a predicted boiling point is available. The experimental determination for high-boiling point solids that can be melted without decomposition would follow this general procedure.

Methodology:

  • Sample Preparation: A small amount of the molten compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

  • Heating: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL of water, ethyl acetate, or dichloromethane) is added to the test tube.

  • Agitation and Observation: The mixture is agitated vigorously at a constant temperature. The compound is observed for complete dissolution.

  • Qualitative Assessment: If the solid dissolves completely, it is deemed "soluble." If it does not dissolve, it is "insoluble." If some dissolves, it is "partially soluble."

  • Quantitative Assessment (if required): If the compound is soluble, more solute is added in small, weighed increments until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of dissolved solute per volume of solvent is then calculated to determine the solubility.

Experimental Workflow Visualization

The synthesis of substituted benzaldehydes often involves a multi-step process. The following diagram illustrates a plausible synthetic pathway for the preparation of a fluorinated hydroxybenzaldehyde, which could be adapted for this compound. This workflow is based on a general approach involving the protection of a reactive functional group, introduction of the aldehyde functionality, and subsequent deprotection.

SynthesisWorkflow Start Starting Material (e.g., 3-Fluorophenol) Step1 Protection of Hydroxyl Group Start->Step1 Protecting Agent (e.g., Isopropyl group) Intermediate1 Protected 3-Fluorophenol Step1->Intermediate1 Step2 Ortho-Lithiation or Grignard Formation Intermediate1->Step2 Organolithium or Mg Intermediate2 Organometallic Intermediate Step2->Intermediate2 Step3 Formylation (e.g., with DMF) Intermediate2->Step3 DMF Intermediate3 Protected 2-Fluoro-hydroxybenzaldehyde Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Deprotecting Agent (e.g., Acid) End Final Product (2-Fluoro-hydroxybenzaldehyde) Step4->End

Caption: A generalized synthetic workflow for the preparation of a fluorinated hydroxybenzaldehyde.

This technical guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to support further research and development endeavors.

References

2-Fluoro-5-hydroxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This guide provides a comprehensive overview of this compound, a valuable aromatic building block in organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a substituted benzaldehyde with a fluorine atom and a hydroxyl group attached to the benzene ring.

  • IUPAC Name: this compound[1]

  • Chemical Structure:

    • The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a fluorine atom (-F) at position 2, and a hydroxyl group (-OH) at position 5.

    • SMILES: C1=CC(=C(C=C1O)C=O)F[1]

    • InChI: InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅FO₂[1][3]
Molecular Weight 140.11 g/mol [1][2][3]
CAS Number 103438-84-2[1][2][4]
Appearance White to light brown solid[2]
Melting Point 74-75 °C[2]
Boiling Point (Predicted) 257.6 ± 20.0 °C[2]
Density (Predicted) 1.350 ± 0.06 g/cm³[2]
pKa (Predicted) 9.25 ± 0.18[2]
Solubility Difficult to dissolve in water; soluble in organic solvents like ethyl acetate and dichloromethane.[2]

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions. A common laboratory-scale synthesis involves the demethylation of 2-fluoro-5-methoxybenzaldehyde.

Protocol: Synthesis via Demethylation of 2-Fluoro-5-methoxybenzaldehyde [2]

This protocol details the procedure for synthesizing this compound from its methoxy precursor.

Materials:

  • 2-Fluoro-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃) solution (1.0 M in heptane)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of 2-fluoro-5-methoxybenzaldehyde in dichloromethane is prepared in a reaction vessel.

  • The solution is cooled to -78 °C using a suitable cooling bath.

  • Boron tribromide (BBr₃) solution (1.0 M in heptane, 4 mL, 4 mmol) is added dropwise to the cooled solution.[2]

  • The reaction mixture is stirred continuously at -78 °C for 1 hour.[2]

  • The mixture is then allowed to slowly warm to 0 °C and is stirred for an additional 2 hours.[2]

  • Upon completion of the reaction, the mixture is carefully poured into water to quench the reaction.

  • The product is extracted from the aqueous layer using ethyl acetate (3 x 10 mL).[2]

  • The combined organic phases are washed sequentially with water and saturated brine solution.[2]

  • The organic layer is dried over anhydrous sodium sulfate.[2]

  • The solvent is removed by concentration under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, using a gradient of 0-20% ethyl acetate in hexane as the eluent, to yield the final product as a white solid.[2]

Synthesis Workflow

The logical flow of the experimental protocol for the synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow start Start: 2-Fluoro-5- methoxybenzaldehyde in DCM step1 Cool to -78 °C start->step1 step2 Add BBr3 Solution Stir for 1 hour step1->step2 step3 Warm to 0 °C Stir for 2 hours step2->step3 step4 Quench with Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash & Dry step5->step6 step7 Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_product Final Product: This compound step8->end_product

Caption: Synthesis workflow for this compound.

Applications and Safety

Applications: this compound serves as a key intermediate in organic synthesis. It is notably used in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives, which are important chiral ligands and auxiliaries.[2] Its reactive aldehyde and hydroxyl groups, combined with the electronic effects of the fluorine atom, make it a versatile precursor for various physiologically active compounds.

Safety and Handling: This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] Store under inert gas (nitrogen or argon) at 2-8°C.[2]

References

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2), a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, safety information, and analytical methods. While detailed experimental protocols for its synthesis and purification are not extensively documented in publicly available literature, this guide infers potential methodologies based on the synthesis of structurally related compounds. Notably, there is a significant gap in the current scientific literature regarding the specific biological activities and mechanisms of action of this compound. This guide highlights these areas for potential future research and exploration.

Physicochemical Properties

PropertyValueSource
CAS Number 103438-84-2[1][2][3][4][5]
Molecular Formula C₇H₅FO₂[1][2][3]
Molecular Weight 140.11 g/mol [1][2][6]
IUPAC Name This compound[1]
Appearance White to yellow to gray to brown solidSigma-Aldrich
Boiling Point (Predicted) 257.6 ± 20.0 °C[6]
Density (Predicted) 1.350 ± 0.06 g/cm³Henan Alfa Chemical Co., Ltd
Solubility Data not available
Melting Point Data not available
Storage Temperature RefrigeratorSigma-Aldrich

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are scarce in the reviewed literature. However, one source suggests a potential synthetic route.

Synthesis

A plausible synthesis method involves the reductive amination of 2,5-dihydroxybenzaldehyde with formaldehyde. This suggests a pathway where the hydroxyl groups are selectively manipulated to introduce the fluorine atom, followed by the aldehyde functionality.

A general synthetic workflow, adapted from methods for analogous compounds such as 2-fluoro-4-hydroxybenzaldehyde, is depicted below.[7] This typically involves the protection of the hydroxyl group of a starting phenol, followed by directed ortho-lithiation or Grignard reagent formation and subsequent formylation with a reagent like N,N-dimethylformamide (DMF). The final step would be the deprotection of the hydroxyl group.

G start Starting Material (e.g., 4-Fluorophenol) step1 Hydroxyl Protection start->step1 step2 Directed Ortho-Metalation (e.g., with n-BuLi) step1->step2 step3 Formylation (e.g., with DMF) step2->step3 step4 Deprotection step3->step4 product This compound step4->product

A potential synthetic workflow for this compound.
Purification

Specific purification protocols for this compound are not explicitly detailed. However, standard techniques for purifying solid organic compounds are likely applicable. These methods, adapted from procedures for similar compounds, may include:[8]

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system to separate the desired compound from impurities.

  • Sublimation: Purifying the compound by heating it under vacuum, causing it to transition directly from a solid to a gas, and then condensing the pure vapor back into a solid.

A generalized purification workflow is presented below.

G cluster_purification Purification Options crude Crude Product recrystallization Recrystallization crude->recrystallization Primary Method chromatography Column Chromatography crude->chromatography Alternative/Further Purification pure Pure Product recrystallization->pure chromatography->pure

A generalized workflow for the purification of this compound.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activities and mechanism of action of this compound. One study briefly mentions the analysis of its metabolic pathway in rats and humans, indicating that it is metabolized by erythrocytes in vitro. However, this study does not elucidate any specific pharmacological effects or molecular targets.

The absence of data on its biological profile presents a key opportunity for future research. Screening this compound against various biological targets, such as enzymes and receptors, could uncover novel therapeutic applications. Its structural similarity to other substituted benzaldehydes that exhibit biological activity suggests that it may possess interesting pharmacological properties.

Due to the lack of information on its involvement in any signaling pathways, a corresponding diagram cannot be provided at this time.

Analytical Data

The primary analytical techniques for the characterization of this compound are mass spectrometry and infrared spectroscopy.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for this compound.[1]

Infrared Spectroscopy

Vapor phase infrared (IR) spectra are also available and can be used for the identification and confirmation of the compound's functional groups.[1]

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements and precautionary statements.

Hazard ClassGHS Hazard StatementsPrecautionary Statements
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271, P304+P340, P312
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from Sigma-Aldrich and PubChem.[1]

Conclusion and Future Directions

This compound is a readily available chemical intermediate with potential for use in various research and development settings. While its fundamental physicochemical properties are partially characterized, there is a clear need for experimental determination of key data points such as its melting point and solubility. Furthermore, the complete absence of studies on its biological activity represents a significant knowledge gap. Future research should focus on a comprehensive biological evaluation of this compound to explore its therapeutic potential. The development and publication of detailed, validated synthesis and purification protocols would also be of great value to the scientific community, facilitating its broader application in drug discovery and materials science.

References

Spectral Analysis of 2-Fluoro-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 2-Fluoro-5-hydroxybenzaldehyde (CAS No: 103438-84-2). The information is compiled from various public sources to aid in the characterization and utilization of this compound in research and development.

Compound Information

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₅FO₂PubChem[1]
Molecular Weight 140.11 g/mol PubChem[1]
InChI Key SNILBNSNKISKLU-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=C(C=C1O)C=O)FPubChem[1]

Spectral Data

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. A summary of the key mass-to-charge ratios (m/z) is provided below.

Data PointValue (m/z)
Top Peak 139
2nd Highest Peak 140
3rd Highest Peak 83
Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available in the SpectraBase database. While the full dataset of peaks and intensities is proprietary, the spectrum confirms the presence of key functional groups. Researchers can access the spectrum through the SpectraBase service for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly accessible, experimentally determined ¹H and ¹³C NMR data for this compound could not be located in the reviewed scientific literature and databases. For definitive structural confirmation and analysis, it is recommended that researchers acquire NMR spectra of their own samples.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectral data types discussed. These methodologies are based on standard practices for the analysis of aromatic aldehydes and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is used.

    • Mass Range: The mass analyzer scans a range of m/z from 50 to 500.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR accessory is engaged to ensure good contact between the sample and the crystal. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-F stretch, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the molecular structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

2-Fluoro-5-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its fundamental properties, potential synthetic pathways, and applications in medicinal chemistry.

Core Properties of this compound

This compound is a substituted aromatic aldehyde. The presence of a fluorine atom, a hydroxyl group, and an aldehyde group makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the electron-donating hydroxyl group, influences the reactivity of the aromatic ring, allowing for a variety of chemical transformations.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C7H5FO2[1][2]
Molecular Weight 140.11 g/mol [1][2]
CAS Number 103438-84-2[2]
Appearance Not specified, likely a solid
Melting Point 74-75 °C[3]
Boiling Point 257.6±20.0 °C (Predicted)[3]

Synthetic Approaches

Hypothetical Experimental Protocol: Formylation of 4-Fluorophenol

This hypothetical protocol is based on general formylation reactions of phenols.

Objective: To synthesize this compound from a suitable precursor.

Reaction Scheme: A potential synthetic route could involve the ortho-formylation of 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Paraformaldehyde

  • Anhydrous magnesium chloride

  • Triethylamine

  • Anhydrous acetonitrile

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluorophenol in anhydrous acetonitrile, add anhydrous magnesium chloride and triethylamine.

  • Heat the mixture to reflux and add paraformaldehyde portion-wise over a period of 1 hour.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. While specific biological activities of this compound are not extensively documented, its structural isomer, 5-Fluoro-2-hydroxybenzaldehyde, is known to be a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. It is also used in the development of fluorescent probes for biological imaging.

Given its structural features, this compound is a promising starting material for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases and other heterocyclic compounds. The phenolic hydroxyl group provides a handle for etherification or esterification, allowing for the exploration of structure-activity relationships in drug design.

Synthetic Workflow Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start 4-Fluorophenol reaction Ortho-Formylation start->reaction Acetonitrile, Reflux reagents Paraformaldehyde, MgCl2, Et3N reagents->reaction quench Quench with 1M HCl reaction->quench Cool to RT extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A potential synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-hydroxybenzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and the development of novel therapeutics. This document outlines the available solubility data, presents detailed experimental protocols for its determination, and visualizes relevant workflows and biological pathways.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of aromatic aldehydes and related phenolic compounds, a qualitative assessment can be made. The following table summarizes the expected solubility based on solvent polarity.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Polar Protic Methanol, EthanolSoluble
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly Soluble
Nonpolar Toluene, HexaneSparingly Soluble to Insoluble
Chlorinated Dichloromethane, ChloroformModerately Soluble to Soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The gravimetric method is a reliable and commonly employed technique for determining the solubility of a solid compound in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish.

    • Record the exact mass of the solution transferred.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute) / (Volume of solvent evaporated)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

G A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B Agitation C Sample Withdrawal & Filtration B->C Equilibrium Reached D Solvent Evaporation C->D Transfer to Evaporation Dish E Mass Determination of Solute D->E Drying F Calculation of Solubility E->F Data Input

Caption: Workflow for the gravimetric determination of solubility.

Representative Signaling Pathway: MAPK Pathway Modulation

Benzaldehyde derivatives have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While specific studies on this compound are limited, this diagram illustrates a potential mechanism of action.

G cluster_0 Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPKK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Technical Guide: Physicochemical Properties of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2), a key organic building block. This document details its melting and boiling points, provides comprehensive experimental protocols for their determination, and outlines a typical workflow for compound characterization.

Quantitative Physicochemical Data

The melting and boiling points are critical physical constants used for the identification and purity assessment of a compound. The data for this compound are summarized below.

PropertyValueNotes
Melting Point 74-75 °C
Boiling Point 257.6 ± 20.0 °CPredicted value at 760 mmHg[1][2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in a laboratory setting. Below are detailed standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature range over which a small sample of the solid compound transitions into a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the packed sample is approximately 1-2 mm high.[3]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[4]

  • Measurement:

    • Rapid Heating (Optional): For an unknown compound, first heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool before proceeding.

    • Accurate Determination: Heat the block at a slow, steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[3] For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external atmospheric pressure.

Apparatus:

  • Thiele tube or a melting point apparatus with a boiling point setup

  • Small test tube (fusion tube)

  • Glass capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil (for Thiele tube)

Procedure:

  • Sample Preparation: Add a few drops of the liquid sample into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5]

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (like a Thiele tube filled with mineral oil or an aluminum block). Heat the apparatus gently and slowly.[5][6]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This is the point where the external pressure equals the vapor pressure of the liquid.

Compound Characterization Workflow

The following diagram illustrates a standard logical workflow for the identification and characterization of a known chemical compound like this compound in a research setting.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Verification cluster_3 Phase 4: Confirmation Sample Receive Chemical Sample (e.g., this compound) Purity Assess Purity (e.g., TLC, HPLC) Sample->Purity MP Determine Melting Point Purity->MP BP Determine Boiling Point Purity->BP Compare Compare Data with Literature Values MP->Compare BP->Compare Confirm Confirm Identity (e.g., NMR, IR, MS) Compare->Confirm Report Final Report Generation Confirm->Report

Fig. 1: Workflow for Chemical Compound Identification.

References

Acidity and pKa of 2-Fluoro-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa of 2-Fluoro-5-hydroxybenzaldehyde. It explores the electronic effects of the substituent groups on the phenolic hydroxyl group and outlines the experimental and computational methodologies for determining its acid dissociation constant.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic properties and potential for hydrogen bonding. The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity. This document provides a detailed examination of the factors governing its acidity and the methods used for its determination.

Predicted Acidity and pKa

  • Phenol as a Baseline: Phenol has a pKa of approximately 9.95 in water at 25°C. Substituents on the aromatic ring can either increase or decrease this acidity.

  • Effect of the Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When in the para position to the hydroxyl group (as in 4-hydroxybenzaldehyde), it significantly increases acidity (pKa ≈ 7.61) by stabilizing the resulting phenoxide ion through delocalization of the negative charge. In this compound, the aldehyde group is meta to the hydroxyl group. The resonance effect is much weaker from the meta position, but the inductive effect still contributes to increased acidity.

  • Effect of the Fluorine Atom (-F): Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenol. However, it also has a lone pair of electrons that can be donated to the ring through a +M (mesomeric or resonance) effect, which would decrease acidity. In phenols, the inductive effect of halogens generally outweighs the resonance effect. For instance, the pKa of 4-fluorophenol is approximately 9.81, indicating a slight increase in acidity compared to phenol.[1]

Predicted pKa of this compound:

Considering the combined electron-withdrawing effects of the fluorine atom at the ortho position and the aldehyde group at the meta position relative to the hydroxyl group, the pKa of this compound is expected to be lower (i.e., more acidic) than that of phenol (pKa ≈ 9.95) and likely more acidic than 4-fluorophenol (pKa ≈ 9.81). The meta-aldehyde group will have a less pronounced acidifying effect than a para-aldehyde group. A reasonable estimate would place the pKa in the range of 8.5 to 9.5.

Data Summary
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
This compound103438-84-2C7H5FO2140.1174-75257.6 ± 20.0~8.5 - 9.5

Physical properties data from ChemicalBook and PubChem.[2][3]

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined experimentally using several well-established methods.

Spectrophotometric Determination

This is a common method for determining the pKa of compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[1][4] The underlying principle is the Beer-Lambert law.

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).[1] A series of buffer solutions with a range of known pH values is also prepared.

  • Spectral Measurements: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients is plotted against the pH. The pKa can then be determined from the resulting sigmoidal curve, where the pKa is the pH at the half-equivalence point.

Spectrophotometric_pKa_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte C Mix Analyte with Each Buffer A->C B Prepare Buffer Solutions of Varying pH B->C D Record UV-Vis Spectrum for Each Solution C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point of Sigmoidal Curve E->F G pKa = pH at Inflection Point F->G

Caption: Workflow for Spectrophotometric pKa Determination.

Potentiometric Titration

Potentiometric titration is another classical method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added.

Methodology:

  • Solution Preparation: A solution of the acidic form of this compound with a known concentration is prepared.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the analyte solution.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the half-equivalence point).

Potentiometric_pKa_Determination cluster_setup Experimental Setup cluster_titration Titration cluster_analysis_pot Data Analysis A Prepare Analyte Solution of Known Concentration C Incrementally Add Standardized Base A->C B Calibrate pH Meter D Record pH after Each Addition B->D C->D E Plot pH vs. Volume of Titrant D->E F Identify Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for Potentiometric pKa Determination.

Computational pKa Prediction

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values.[5][6] These methods are particularly useful for screening large numbers of compounds or for compounds that are difficult to synthesize or handle.

Methodology: A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then accounting for solvation effects.

  • Gas-Phase Geometry Optimization: The structures of the protonated (acidic) and deprotonated (anionic) forms of the molecule are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[6]

  • Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase are calculated.

  • Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM).[5]

  • pKa Calculation: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase and solution-phase free energies.

Computational_pKa_Prediction cluster_gas Gas-Phase Calculations cluster_solv Solvation Calculations cluster_pka_calc pKa Calculation A Optimize Geometries of Acid and Conjugate Base B Calculate Gas-Phase Free Energies (ΔG_gas) A->B C Apply Continuum Solvation Model (e.g., CPCM) A->C E Combine ΔG_gas and ΔG_solv in Thermodynamic Cycle B->E D Calculate Solvation Free Energies (ΔG_solv) C->D D->E F Calculate pKa E->F

Caption: Workflow for Computational pKa Prediction.

Conclusion

The acidity of this compound is influenced by the electron-withdrawing inductive effects of both the fluoro and aldehyde substituents, leading to a predicted pKa that is lower than that of phenol. Accurate determination of this value is crucial for its application in drug design and materials science. This guide has outlined the key theoretical considerations and provided detailed experimental and computational workflows for the determination of its pKa. The methodologies described herein are robust and widely applicable for the characterization of novel substituted phenolic compounds.

References

An In-depth Technical Guide on the Potential Biological Activity of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the benzaldehyde scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile pharmacophore. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated benzaldehydes and their derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future research and drug development efforts.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in modern drug discovery.[1] The presence of fluorine can dramatically alter a compound's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] In the context of benzaldehydes, fluorination can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate the electronic properties of the aromatic ring, thereby influencing interactions with target proteins.[1] This guide explores the multifaceted biological activities of fluorinated benzaldehydes, highlighting their potential as lead compounds in the development of novel therapeutics.

Anticancer Activity

Fluorinated benzaldehyde derivatives, particularly Schiff bases, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated benzaldehyde derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
FB-SB-1 2-NH2-phenylhydrazone of 2,3-difluorobenzaldehydeA549 (Lung Carcinoma)>10[2]
FB-SB-2 2-NH2-phenylhydrazone of 2,4-difluorobenzaldehydeA549 (Lung Carcinoma)>10[2]
FB-SB-3 2-NH2-phenylhydrazone of 2,5-difluorobenzaldehydeA549 (Lung Carcinoma)>10[2]
FB-SB-4 2-NH2-phenylhydrazone of 2,6-difluorobenzaldehydeA549 (Lung Carcinoma)>10[2]
FB-SB-5 2-NH2-phenylhydrazone of 2,3,4,5,6-pentafluorobenzaldehydeA549 (Lung Carcinoma)4.95 (PI)[2]
FB-SB-6 2-NH2-phenylhydrazone of 2,3,5,6-tetrafluorobenzaldehydeA549 (Lung Carcinoma)0.64[2]

Note: PI indicates Proliferation Index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated benzaldehyde compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzaldehyde compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Fluorinated benzaldehydes and their derivatives have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative TypeMicroorganismMIC (µM)Reference
FB-TSC-1 1-(2-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazideStaphylococcus aureus (MRSA)7.82 - 31.25[3]
FB-TSC-2 1-(3-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazideStaphylococcus aureus (MRSA)7.82 - 31.25[3]
FB-PHB-C3 Fluorinated phenylhydrazine benzaldehydeEscherichia coli3.81 (MIC50)
FB-PHB-C4 Fluorinated phenylhydrazine benzaldehydeStaphylococcus aureus3.45 (MIC50)
FB-PHB-C6 Fluorinated phenylhydrazine benzaldehydePseudomonas aeruginosa3.31 (MIC50)
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorinated benzaldehyde compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the fluorinated benzaldehyde compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Certain fluorinated benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of prostaglandin E2 (PGE2) production, a key inflammatory mediator, by fluorinated benzofuran and dihydrobenzofuran derivatives.

Compound IDDerivative TypeAssayIC50 (µM)Reference
F-BF-1 Difluorinated benzofuran derivativePGE2 production inhibition1.92
F-BF-2 Difluorinated benzofuran derivativePGE2 production inhibition1.48
F-DBF-1 Monofluorinated dihydrobenzofuranPGE2 production inhibition<50
F-DBF-2 Monofluorinated dihydrobenzofuranPGE2 production inhibition<50

Enzyme Inhibition

Fluorinated benzaldehydes and their derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Enzyme Inhibition

The following table lists the inhibition constants (Ki) or IC50 values for the inhibition of acetylcholinesterase by fluorinated compounds.

CompoundEnzymeInhibition Constant (Ki or IC50)Reference
m-N,N,N-Trimethylammonium-acetophenoneAcetylcholinesteraseKi = 5.0 x 10⁻⁷ M[2]
N,N,N,-trimethylammonium-m-trifluoroacetophenoneAcetylcholinesteraseIC50 (30 min) = 1.3 x 10⁻⁸ M[2]
N-(para-fluorobenzyl)cinchoninium bromideAcetylcholinesteraseKi = 3.9 - 80 µM[4]
N-(meta-fluorobenzyl)cinchonidinium bromideButyrylcholinesteraseKi = 0.075 - 19 µM[4]

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated benzaldehydes are often mediated through their interaction with key cellular signaling pathways. Two of the most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzaldehyde derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Fluorinated_Benzaldehyde Fluorinated Benzaldehyde Fluorinated_Benzaldehyde->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by fluorinated benzaldehydes.
MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes such as cell growth, differentiation, and stress responses. The pathway consists of three main tiers of kinases: MAPKKK, MAPKK, and MAPK. Activation of this cascade can lead to the phosphorylation of transcription factors and other proteins, resulting in changes in gene expression and cellular function. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Benzaldehydes have been reported to inhibit this pathway, contributing to their anticancer effects.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors phosphorylates & activates ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation regulates Fluorinated_Benzaldehyde Fluorinated Benzaldehyde Fluorinated_Benzaldehyde->Raf inhibits

Figure 2: Inhibition of the MAPK/ERK signaling pathway by fluorinated benzaldehydes.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel fluorinated benzaldehyde-based therapeutic agents follows a logical workflow, beginning with chemical synthesis and progressing through a series of in vitro biological evaluations.

Experimental_Workflow Synthesis Synthesis of Fluorinated Benzaldehyde Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX-2 inhibition, Cytokine release) Purification->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE) Purification->Enzyme_inhibition SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Enzyme_inhibition->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Figure 3: General experimental workflow for the development of fluorinated benzaldehyde derivatives.

Conclusion and Future Directions

Fluorinated benzaldehydes and their derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde: Safety, Hazards, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling procedures for 2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2). The information is compiled from safety data sheets and chemical databases to ensure researchers can manage this compound safely in a laboratory setting.

Chemical Identification and Properties

This compound is a fluorinated aromatic aldehyde used as a building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 103438-84-2[2][3]
Molecular Formula C₇H₅FO₂[2][3]
Molecular Weight 140.11 g/mol [1][2]
Physical Form Solid[4]
Purity Typically ≥95-98%[1][4]
Melting Point 82-85 °C (for isomer 5-Fluoro-2-hydroxybenzaldehyde)
Boiling Point 207.4 °C at 760 mmHg (for isomer 5-Fluoro-2-hydroxybenzaldehyde)
Flash Point 79.2 °C (for isomer 5-Fluoro-2-hydroxybenzaldehyde)
Density ~1.4 g/cm³ (for isomer 5-Fluoro-2-hydroxybenzaldehyde)

Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [2][5]
Hazard Class Skin Irritation (Category 2)[2][6] Eye Irritation (Category 2A)[2] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2][6]
Hazard Statements H315: Causes skin irritation.[2][6] H319: Causes serious eye irritation.[2][6] H335: May cause respiratory irritation.[2][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] P264: Wash skin thoroughly after handling.[8] P271: Use only outdoors or in a well-ventilated area.[2][8] P280: Wear protective gloves/eye protection/face protection.[2][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] P319 / P312: Get medical advice/attention if you feel unwell.[2][10] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][8] P405: Store locked up.[2][7] P501: Dispose of contents/container to an approved waste disposal plant.[2][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11] The available data indicates that the primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[2] No specific data on acute toxicity, carcinogenicity, or reproductive toxicity is available.[12][13]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Safe Handling
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[14] Do not generate dust during handling.[15]

  • Wear appropriate personal protective equipment (PPE).[9]

  • Wash hands and any exposed skin thoroughly after handling.[11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Storage
  • Store in a cool, dry, and well-ventilated place.[8][10]

  • Keep the container tightly closed and sealed.[2][10]

  • Store locked up.[2]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[11]

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationSource(s)
Eye/Face Protection Wear safety glasses with side-shields (approved by EN166) or chemical safety goggles.[11]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374. Wear a lab coat or other protective clothing to prevent skin exposure.[11][13][16]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator.[15]

First Aid and Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of an exposure.

cluster_FirstAid First Aid Response Logic Start Exposure Occurs Inhalation Inhalation Start->Inhalation Identify Route Skin Skin Contact Start->Skin Identify Route Eye Eye Contact Start->Eye Identify Route Ingestion Ingestion Start->Ingestion Identify Route Action_Inhale 1. Move to fresh air. 2. Keep at rest in a comfortable breathing position. 3. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. Hold eyelids apart. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Drink plenty of water. Ingestion->Action_Ingest Seek_Medical Seek Medical Advice/Attention (If symptoms persist or you feel unwell) Action_Inhale->Seek_Medical Action_Skin->Seek_Medical If irritation occurs Action_Eye->Seek_Medical If irritation persists Action_Ingest->Seek_Medical

Caption: Logical flow for first aid response to exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[10][11][14]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][11][14]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, especially if irritation persists.[8][11][15]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[8][11][14]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[14][16][17]

  • Specific Hazards: The compound is combustible but not considered a significant fire risk.[15][16] In a fire, it may emit hazardous combustion products including carbon oxides (CO, CO₂) and hydrogen fluoride.[10] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[12][17]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[14][17]

Accidental Release Measures

In the event of a spill, follow a clear, systematic procedure to ensure safety and proper containment.

cluster_Spill Accidental Spill Response Workflow Start Spill Detected Step1 Ensure Adequate Ventilation & Evacuate Unnecessary Personnel Start->Step1 Step2 Wear Appropriate PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 Prevent Entry into Drains/Waterways Step2->Step3 Step4 Clean-up Procedure Step3->Step4 Step5 Use dry clean-up methods. Sweep or vacuum up material. Avoid generating dust. Step4->Step5 Solid Spill Step6 Place spilled material into a clean, dry, sealed, and labeled container for disposal. Step5->Step6 Step7 Dispose of waste according to local/national regulations. Step6->Step7 End Decontaminate Area & PPE Step7->End

Caption: Workflow for handling an accidental spill.

  • Personal Precautions: Ensure adequate ventilation.[13] Avoid breathing dust and contact with skin and eyes.[15] Wear the personal protective equipment recommended in Section 4.3.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses.[15][17]

  • Methods for Cleaning Up: For a solid spill, use dry clean-up procedures.[15] Carefully sweep up or vacuum the material, avoiding the creation of dust.[10][15] Place the collected material into a suitable, sealed, and labeled container for disposal.[15]

Experimental Protocols

Specific experimental safety data, such as LD50 or detailed toxicological studies for this compound, are not available in the public domain. The hazard classifications provided are typically derived from data on structurally similar compounds or from computational toxicology models as per regulatory guidelines.[18][19] Users should handle this chemical with the assumption that it is hazardous, based on its GHS classification.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[11] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13] Do not allow the product to enter drains or the environment.[17] Contaminated packaging should be treated as the product itself.[13]

References

A Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Fluorinated Building Block

Introduction

2-Fluoro-5-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a strategically placed fluorine atom, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, making this reagent a compound of interest for drug discovery programs. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, a representative experimental protocol for its use, and its role in the broader context of drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound (CAS No. 103438-84-2) is available from a number of commercial suppliers. The following table summarizes key quantitative data from a selection of these suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information. A related isomer, 5-Fluoro-2-hydroxybenzaldehyde (CAS No. 347-54-6), is more widely available and may be a suitable alternative for some applications.

SupplierProduct NameCAS No.PurityAvailable Quantities
Santa Cruz BiotechnologyThis compound103438-84-2-Inquire
BLD PharmThis compound103438-84-2-Inquire
BenchChemThis compound103438-84-2-Inquire
Henan Alfa Chemical Co., LtdThis compound103438-84-2-1g, 10g, 25g, 1kg
ECHO CHEMICAL CO., LTD.This compound103438-84-2-5g
Isomer:
Apollo Scientific5-Fluoro-2-hydroxybenzaldehyde347-54-698%5g, 25g, 100g
Synthonix5-Fluoro-2-hydroxybenzaldehyde347-54-6>98%25g, 100g, 500g

Experimental Protocols

This compound is a versatile reagent that can be used in a variety of chemical transformations. One of the most common applications of aromatic aldehydes in drug discovery is the synthesis of Schiff bases, which are known to exhibit a broad range of biological activities.[1] The following is a detailed, representative methodology for the synthesis of a Schiff base from this compound.

Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline) to form the corresponding imine.

Materials:

  • This compound (1.0 mmol)

  • Aniline (or other primary amine) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution to the flask containing the aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of solution.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.

  • Dry the purified crystals in a desiccator and determine the yield and melting point.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis and purification of a Schiff base derivative from this compound.

experimental_workflow reagents Dissolve Aldehyde & Amine in Ethanol reaction Add Acetic Acid Catalyst & Reflux (2-4h) reagents->reaction 1 cooling Cool to Room Temperature reaction->cooling 2 filtration Vacuum Filtration cooling->filtration 3 purification Recrystallization from Ethanol filtration->purification 4 analysis Drying & Characterization (NMR, IR, MS) purification->analysis 5

A generalized workflow for the synthesis of a Schiff base.

Role in Drug Discovery and Development

This compound, as a key building block, plays an important role in the early stages of the drug discovery pipeline. Its derivatives are synthesized and screened for biological activity, potentially leading to the identification of new therapeutic agents.

drug_discovery_pathway cluster_0 Synthesis & Screening cluster_1 Lead Optimization & Preclinical Development building_block This compound synthesis Chemical Synthesis (e.g., Schiff Base Formation) building_block->synthesis library Compound Library of Novel Derivatives synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit lead_gen Lead Generation & Optimization (SAR) hit->lead_gen preclinical Preclinical Studies (In vivo & In vitro) lead_gen->preclinical candidate Drug Candidate Selection preclinical->candidate

The role of a building block in the drug discovery process.

References

The Versatile Role of 2-Fluoro-5-hydroxybenzaldehyde in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable building block in the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a reactive aldehyde moiety, provides a versatile platform for the construction of complex chemical entities with applications in medicinal chemistry and drug discovery. This technical guide explores the multifaceted applications of this compound, detailing its use in the synthesis of compounds targeting a range of therapeutic areas, complete with experimental protocols and quantitative data.

Synthetic Applications and Methodologies

This compound serves as a key starting material in various synthetic transformations, primarily leveraging the reactivity of its aldehyde and hydroxyl functional groups. These reactions include etherification, reductive amination, and condensation reactions, leading to the formation of more complex molecular scaffolds.

Etherification Reactions

The phenolic hydroxyl group of this compound is readily alkylated to introduce diverse side chains, a common strategy in the development of novel therapeutics.

Synthesis of Brain Permeable Beta-1 Adrenergic Receptor Partial Agonists:

In the quest for treatments for neurocognitive disorders, this compound has been utilized in the synthesis of G protein-biased beta-1 adrenergic receptor partial agonists.[1] A key step involves the etherification of the aldehyde with (R)-2-(chloromethyl)oxirane.

Experimental Protocol: Synthesis of (S)-2-fluoro-5-(oxiran-2-ylmethoxy)benzaldehyde [2]

  • To a solution of this compound (1.0 g, 7.14 mmol) in dimethylformamide (DMF, 10 ml) at 0°C, (R)-2-(chloromethyl)oxirane (1.98 g, 21.41 mmol) and cesium fluoride (CsF, 3.25 g, 21.41 mmol) are added.

  • The reaction mixture is stirred and heated at 50°C for 48 hours.

  • Following the reaction, the mixture is partitioned between water and ethyl acetate.

  • The organic layer is washed with water and brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica column chromatography to yield (S)-2-fluoro-5-(oxiran-2-ylmethoxy)benzaldehyde.

This intermediate undergoes further transformations, including reduction of the aldehyde and subsequent ring-opening of the epoxide with an appropriate amine, to yield the final active pharmaceutical ingredient.[1]

Synthesis of Sodium Channel Blockers:

The synthesis of potent sodium channel blockers has also employed this compound as a precursor. The hydroxyl group is etherified with 2,2,2-trifluoroethyl trifluoromethanesulfonate.[1]

Experimental Protocol: Etherification with 2,2,2-trifluoroethyl trifluoromethanesulfonate [1]

  • To a solution of this compound (3.8 g, 27.1 mmol) and potassium carbonate (7.5 g, 54.2 mmol) in DMF (40 mL), 2,2,2-trifluoroethyl trifluoromethanesulfonate (12.59 g, 54.2 mmol) is added at room temperature.

  • The reaction mixture is stirred for 2.5 hours at room temperature and monitored by LCMS.

  • The reaction is quenched with cold water and extracted with diethyl ether.

  • The combined organic layers are dried over sodium sulfate and concentrated.

Reductive Amination

The aldehyde functionality of this compound is a prime site for the introduction of nitrogen-containing substituents through reductive amination.

Synthesis of PPARα Selective Agonists:

This starting material is a key component in the synthesis of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are of interest for treating dyslipidemia.[3] The synthesis involves a reductive amination with glycine methyl ester hydrochloride.[3]

Experimental Protocol: Reductive Amination with Glycine Methyl Ester Hydrochloride [3]

  • This compound is reacted with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride.

  • The reaction typically proceeds in a protic solvent like methanol.

  • The resulting secondary amine is then further functionalized.

The resulting N-substituted glycine derivative is a core component of the final PPARα agonist.

Condensation Reactions

The aldehyde group readily participates in condensation reactions, forming new carbon-carbon double bonds. This is a key strategy for synthesizing curcumin analogues.

Synthesis of Curcumin Analogues:

This compound has been used to synthesize mono-carbonyl analogues of curcumin, which have shown potential as anti-tumor agents. The synthesis involves a base-catalyzed condensation with cyclohexanone.

Experimental Protocol: Synthesis of (2E,6E)-2,6-Bis(2-fluoro-5-hydroxybenzylidene)cyclohexan-1-one

  • Cyclohexanone (7.5 mmol) is dissolved in ethanol (5 ml), and crushed potassium hydroxide (KOH, 15 mmol) is added.

  • The flask is cooled in an ice bath, and a solution of this compound (15 mmol) in ethanol (5 ml) is added.

  • The reaction mixture is stirred at 300 K for 48 hours, with completion monitored by thin-layer chromatography.

  • Ice-cold water is added to the reaction mixture, and the resulting yellow solid is filtered, washed with water and cold ethanol, dried, and purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported yields for various synthetic transformations starting from this compound.

Product TypeReaction TypeYield (%)Reference
(S)-2-fluoro-5-(oxiran-2-ylmethoxy)benzaldehydeEtherification78.6[2]
Secondary amines (for PPARα agonists)Reductive Amination85-95[3]
Aldehyde for PPARα agonistsAlkylation95[3]
2-fluoro-5-((2,6,6-trimethylcyclohex-1-en-1-yl)methoxy)benzaldehydeEtherification71
(2E,6E)-2,6-Bis(2-fluoro-5-hydroxybenzylidene)cyclohexan-1-oneCondensation58.3
5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde to this compoundDeprotection52.5[4]

The biological activity of the final compounds synthesized from this compound is presented in the table below.

Compound ClassTargetBiological ActivityReference
Oxybenzylglycine DerivativesPPARαEC₅₀ = 4 nM[3]
Pyrrolopyrazole DerivativesPSS1Inhibitory Activity[5][6]
Compounds for Skin DisordersTRPV3IC₅₀ < 100 nM[4]

Logical Relationships and Experimental Workflows

The synthetic utility of this compound can be visualized through logical workflow diagrams.

G A This compound B Etherification A->B C Reductive Amination A->C D Condensation A->D E Epoxide Intermediate B->E F Secondary Amine C->F G Curcumin Analogue D->G H Beta-1 Adrenergic Receptor Agonists E->H I PPARα Agonists F->I J Anticancer Agents G->J

Caption: Synthetic pathways originating from this compound.

The general experimental workflow for a typical synthesis involving this compound is outlined below.

G start Start reactants Mix this compound and other reagents in solvent start->reactants reaction Stir/Heat under controlled conditions reactants->reaction monitoring Monitor reaction progress (TLC/LCMS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup extraction Extract product with organic solvent workup->extraction drying Dry organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by chromatography concentration->purification characterization Characterize pure product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a demonstrably valuable and versatile starting material in the synthesis of a wide range of biologically active compounds. Its utility in constructing molecules for diverse therapeutic targets, including neurocognitive disorders, metabolic diseases, and cancer, underscores its importance in modern drug discovery and medicinal chemistry. The experimental protocols and quantitative data provided herein offer a comprehensive resource for researchers and scientists working in these fields. Further exploration of the synthetic potential of this building block is likely to yield novel compounds with significant therapeutic promise.

References

Methodological & Application

Synthesis of 2-Fluoro-5-hydroxybenzaldehyde from 2-fluoro-5-methoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 2-fluoro-5-hydroxybenzaldehyde, a valuable building block in pharmaceutical research, through the demethylation of 2-fluoro-5-methoxybenzaldehyde. Two robust and efficient methods are presented, utilizing either aluminum chloride (AlCl₃) or boron tribromide (BBr₃) as the demethylating agent. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering high yields and straightforward procedures. This document includes comprehensive experimental details, tabulated data for easy comparison, and troubleshooting guidance.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the fluorine atom, hydroxyl, and aldehyde functionalities provides multiple points for molecular elaboration, making it a versatile precursor in the development of novel therapeutics. The most common synthetic route to this compound involves the O-demethylation of the readily available precursor, 2-fluoro-5-methoxybenzaldehyde. The selection of an appropriate demethylation agent is crucial to ensure high conversion, selectivity, and avoidance of side reactions, particularly with the sensitive aldehyde group.

This note details two effective protocols for this transformation. The first employs anhydrous aluminum chloride, a cost-effective and efficient Lewis acid for cleaving aryl methyl ethers, especially those with ortho-substituents.[1] The second utilizes boron tribromide, a powerful and widely used reagent for the clean and rapid cleavage of ether bonds under mild conditions.[2][3][4]

Reaction Scheme & Mechanism

The overall transformation is the cleavage of a methyl ether to reveal a phenol, as depicted below. The reaction proceeds via the formation of a Lewis acid-base complex between the ether oxygen and the metal halide (AlCl₃ or BBr₃). This complexation activates the ether and facilitates the nucleophilic attack on the methyl group by a halide ion, leading to the cleavage of the C-O bond.

Caption: General reaction scheme for the demethylation of 2-fluoro-5-methoxybenzaldehyde.

Experimental Protocols

Protocol 1: Demethylation using Aluminum Chloride (AlCl₃)

This protocol is adapted from a general method for the efficient demethylation of ortho-substituted aryl methyl ethers, which has been shown to be effective for substrates containing aldehyde groups, affording high yields.[1]

Materials:

  • 2-Fluoro-5-methoxybenzaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-5-methoxybenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add anhydrous aluminum chloride (1.5 - 2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2M HCl solution dropwise.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Demethylation using Boron Tribromide (BBr₃)

This protocol utilizes the highly effective and common demethylating agent, BBr₃. Caution must be exercised as BBr₃ is highly corrosive and reacts violently with water.[3][4]

Materials:

  • 2-Fluoro-5-methoxybenzaldehyde

  • Boron Tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Deionized Water or Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the stirred solution. A precipitate may form during addition.[2]

  • Reaction: After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water or by pouring the mixture over crushed ice.

    • Dilute the mixture with additional DCM or EtOAc.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the two protocols.

ParameterProtocol 1: AlCl₃Protocol 2: BBr₃
Reagent Equivalents 1.5 - 2.0 eq1.1 - 1.5 eq
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 2 - 4 hours2 - 3 hours
Typical Yield 90 - 98%[1]80 - 95% (expected)[3]
Key Advantages Cost-effective, readily available reagent.High efficiency, mild conditions.
Potential Issues May require slightly higher temperatures.Reagent is highly moisture-sensitive. Formation of agglomerates during workup.[2]

Experimental Workflow & Troubleshooting

Experimental_Workflow A Setup Reaction (Substrate in Anhydrous DCM under N₂) B Cool Reaction Mixture (0°C or -78°C) A->B C Add Demethylating Agent (AlCl₃ or BBr₃) B->C D Reaction at Room Temperature (Stir for 2-4 hours) C->D E Monitor by TLC D->E F Reaction Complete? E->F G Quench Reaction (Cool to 0°C, add H₂O/HCl) F->G Yes L Troubleshoot: Incomplete Reaction F->L No H Aqueous Workup (Extraction & Washes) G->H I Dry & Concentrate H->I M Troubleshoot: Workup Issues (Emulsions) H->M J Purify Product (Column Chromatography) I->J K Characterize Product J->K L->D Continue stirring / Add more reagent

Caption: General experimental workflow and troubleshooting points for demethylation.

Troubleshooting:

  • Incomplete Reaction: If TLC analysis shows significant starting material after the recommended time, consider extending the reaction time or adding a small additional portion of the demethylating agent. Ensure all reagents and solvents are anhydrous, as moisture will deactivate both AlCl₃ and BBr₃.

  • Formation of Precipitate/Agglomerate: During the BBr₃ reaction or workup, a solid complex may form.[2] This is often normal. Vigorous stirring during quenching is essential. If emulsions form during the aqueous workup, adding brine can help break them.[5]

  • Low Yield: Low yields can result from incomplete reaction, degradation of the product, or issues during workup. Ensure the quenching step is performed slowly at 0 °C to avoid side reactions. If the product is partially water-soluble, minimize aqueous washes or back-extract the aqueous layers.

Conclusion

The synthesis of this compound from its methoxy precursor can be achieved in high yields using either aluminum chloride or boron tribromide. The AlCl₃ method offers a cost-effective and highly efficient route, while the BBr₃ protocol provides a reliable alternative under very mild conditions. The choice of method may depend on reagent availability, scale, and specific laboratory constraints. Both protocols, when executed with care regarding anhydrous conditions and proper workup procedures, provide a reliable pathway to this important synthetic intermediate.

References

Synthetic Routes for Preparing Substituted Hydroxybenzaldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted hydroxybenzaldehydes, a critical class of intermediates in the pharmaceutical, flavor, and fragrance industries. The following sections describe several key synthetic methodologies, offering comparative data and step-by-step procedures to guide researchers in their synthetic endeavors.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via an electrophilic aromatic substitution mechanism involving a dichlorocarbene intermediate.[1][2] While effective for many substrates, yields can be moderate, and the reaction often produces a mixture of ortho and para isomers.[2][3]

Reaction Mechanism

The reaction begins with the deprotonation of chloroform by a strong base to generate a dichlorocarbene.[4][5] The phenoxide ion then attacks the electron-deficient carbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the final hydroxybenzaldehyde product.[5]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of Salicylaldehyde

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

  • Phenol (18.8 g)

  • Sodium hydroxide (60 g)

  • Chloroform (30 mL)

  • Water (80 mL)

  • Sulfuric acid (1 M)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.

  • Add phenol to the flask and heat the mixture to 60-65°C with stirring.

  • Slowly add chloroform to the reaction mixture over a period of 30 minutes, maintaining the temperature between 65-70°C.

  • After the addition is complete, continue heating and stirring the mixture for one hour.

  • Cool the reaction mixture and acidify with 1 M sulfuric acid.

  • Perform steam distillation to separate the salicylaldehyde from the reaction mixture.

  • Extract the distillate with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or by forming the bisulfite adduct.[8]

Quantitative Data
Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolNaOHWater/CHCl₃65-701~30[3]
PhenolNaOHWater/CHCl₃60-651-[7]
4-Nitrophenol----18[9]
5-Cresol----35[9]
6-Cresol----32[9]

Duff Reaction

The Duff reaction is a formylating method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[10] It is particularly useful for the ortho-formylation of electron-rich phenols.[11][12] For phenols with bulky ortho substituents, formylation occurs at the para position.[12][13]

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic iminium ion from protonated HMTA.[10][13] The electron-rich phenol attacks this electrophile, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde.[10][13]

Duff_Reaction_Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway Phenol Substituted Phenol Intermediate Aminomethylated Intermediate Phenol->Intermediate + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H⁺ Acid Acid (e.g., Acetic Acid) Benzylamine Benzylamine Intermediate Intermediate->Benzylamine Rearrangement Aldehyde Substituted Hydroxybenzaldehyde Benzylamine->Aldehyde Hydrolysis

Caption: Generalized mechanism of the Duff Reaction.

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This protocol is adapted from a reported procedure for the formylation of 2,6-di-tert-butylphenol.[1][14]

Materials:

  • 2,6-Di-tert-butylphenol (0.1 mole)

  • Hexamethylenetetramine (0.3 mole)

  • Glacial acetic acid (166 mL)

  • Water (34 mL)

Procedure:

  • In a 500 mL reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge the glacial acetic acid and water.

  • To the stirred solution, add hexamethylenetetramine and 2,6-di-tert-butylphenol.

  • Heat the mixture to reflux and maintain for the specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • After cooling to ambient temperature, pour the mixture onto a vacuum filter.

  • Wash the collected solid with water.

  • After drying, a crystalline product of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is obtained.

  • Further purification can be achieved by recrystallization from isopropanol.

Quantitative Data
Phenol SubstrateAcid/SolventReaction TimeTemperatureReported Yield (%)Reference
2,6-Di-tert-butylphenolTrifluoroacetic AcidNot SpecifiedNot Specified60[14]
2,6-Di-tert-butylphenolAqueous Acetic AcidNot SpecifiedReflux67.5[14]
2,6-Di-tert-butylphenolAqueous Acetic Acid6 hoursReflux (119°C)98.2[14]
p-EthylphenolGlycerol/Glyceroboric acid20 min150-165°C18[15]
2-Methyl-4-tert-butylphenolGlycerol/Glyceroboric acid20 min150-165°C14[15]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols.[13][16] It employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[17][18]

Reaction Mechanism

The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the phenol.[16][17] The resulting iminium salt intermediate is then hydrolyzed during workup to yield the aldehyde.[16][19]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol Phenol Iminium_Intermediate Iminium Intermediate Phenol->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Hydroxybenzaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Generalized mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: General Procedure for Phenols

This is a general procedure and may require optimization for specific substrates.[19][20]

Materials:

  • Substituted Phenol (0.01 mol)

  • Vilsmeier reagent (0.015 mol, prepared from DMF and POCl₃ or SOCl₂)

  • 5% Sodium thiosulfate solution

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Solvent-free condition: In a mortar, grind the phenol and the Vilsmeier reagent for 20-30 minutes.[20]

  • Microwave condition: In a beaker, place the phenol and the Vilsmeier reagent and irradiate in a microwave for 30-60 seconds.[20]

  • Monitor the reaction completion by TLC.

  • Treat the reaction mixture with 5% sodium thiosulfate solution, followed by the addition of petroleum ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

  • Purify the product by column chromatography.

Quantitative Data
Phenol SubstrateReagentConditionsTimeYield (%)Reference
PhenolDMF/SOCl₂Solution, 60°C6 h60[20]
PhenolDMF/POCl₃Cu(II) catalyst10 min82[9]
AnisoleDMF/POCl₃Co(II) catalyst11 min65[9]
1-NaphtholDMF/POCl₃Ni(II) catalyst10 min82[9]
PyrroleDMF/POCl₃--~97[21]

Magnesium-Mediated Ortho-Formylation

This method provides a highly regioselective route to ortho-hydroxybenzaldehydes.[22][23] It involves the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.[24][25] The magnesium ion plays a crucial role in directing the formylation to the ortho position.[24]

Reaction Mechanism

The phenol is first deprotonated by a magnesium base (e.g., magnesium methoxide or MgCl₂/triethylamine) to form a magnesium phenoxide.[23][24] This intermediate then coordinates with formaldehyde, facilitating a selective attack at the ortho position to form a hydroxymethyl intermediate, which is subsequently oxidized to the aldehyde.[24]

Magnesium_Mediated_Formylation cluster_activation Phenol Activation cluster_formylation Ortho-Formylation Phenol Phenol Mg_Phenoxide Magnesium Phenoxide Phenol->Mg_Phenoxide + MgCl₂ / Et₃N Mg_Base MgCl₂ / Et₃N Chelate_Intermediate Chelated Intermediate Mg_Phenoxide->Chelate_Intermediate + (CH₂O)n Paraformaldehyde Paraformaldehyde Salicylaldehyde Salicylaldehyde Chelate_Intermediate->Salicylaldehyde Oxidation & Workup

Caption: Mechanism of Magnesium-Mediated Ortho-Formylation.

Experimental Protocol: Synthesis of 3-Bromosalicylaldehyde

This protocol is based on the procedure reported by Hansen and Skattebøl.[22]

Materials:

  • Anhydrous magnesium dichloride (9.52 g, 100 mmol)

  • Paraformaldehyde (4.50 g, 150 mmol)

  • Dry tetrahydrofuran (THF) (250 mL)

  • Triethylamine (10.12 g, 100 mmol)

  • 2-Bromophenol (8.65 g, 50 mmol)

  • 5% aq. HCl

  • Ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry 500-mL, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride and solid paraformaldehyde.

  • Add dry THF via syringe, followed by the dropwise addition of triethylamine. Stir for 10 minutes.

  • Add 2-bromophenol dropwise via syringe.

  • Immerse the flask in an oil bath at approximately 75°C and heat at a gentle reflux for 4 hours.

  • Cool the mixture to room temperature and add 5% aq. HCl.

  • Extract the product with ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data
Phenol SubstrateSolventTime (h)TemperatureYield (%)Reference
2-tert-ButylphenolAcetonitrile2Reflux96[23]
2-ChlorophenolAcetonitrile4Reflux91[23]
4-MethoxyphenolAcetonitrile4Reflux85[23]
2-NaphtholAcetonitrile2Reflux95[23]
EstroneTHF-Reflux84

Experimental Workflow Overview

The general workflow for the synthesis of substituted hydroxybenzaldehydes involves reaction setup, the chemical transformation itself, and subsequent workup and purification steps.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Reagents, Solvent) Start->Setup Reaction Formylation Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Aqueous Workup (Quenching, Neutralization) Reaction->Workup Extraction Product Extraction (Organic Solvent) Workup->Extraction Drying Drying of Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purification (Chromatography, Recrystallization, Distillation) Drying->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of hydroxybenzaldehydes.

References

Application Notes and Protocols for the Enantioselective Synthesis of Fluoro-Substituted SPINOL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed enantioselective synthesis of a novel fluoro-substituted 1,1'-spirobiindane-7,7'-diol (SPINOL) derivative starting from 2-fluoro-5-hydroxybenzaldehyde. While a direct literature precedent for this specific transformation is not available, the outlined methodology is based on established and highly cited phosphoric acid-catalyzed asymmetric syntheses of other SPINOL derivatives.[1][2][3][4] This protocol is intended to serve as a comprehensive guide for researchers aiming to develop new chiral ligands and catalysts. The incorporation of a fluorine atom is of particular interest in drug development and materials science due to its ability to modulate electronic properties and metabolic stability.[5]

Introduction

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) represents a privileged scaffold in asymmetric catalysis.[1][4] Ligands derived from the SPINOL backbone have been successfully applied in a wide range of enantioselective transformations.[1][6] The development of practical and efficient methods to access enantiopure SPINOL derivatives is therefore a significant area of research.[2][3] Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric construction of the SPINOL core, offering high yields and excellent enantioselectivities.[1][2][3][4]

This application note details a proposed synthetic route to a fluoro-substituted SPINOL derivative, leveraging a chiral phosphoric acid-catalyzed intramolecular cyclization of a precursor derived from this compound. The protocols provided are detailed and based on analogous transformations reported in the literature.

Proposed Synthetic Pathway

The proposed multi-step synthesis commences with the protection of the hydroxyl group of this compound, followed by a Wittig reaction to introduce the necessary carbon framework. Subsequent transformations lead to a key precursor that undergoes an enantioselective intramolecular cyclization catalyzed by a chiral phosphoric acid to furnish the desired fluoro-substituted SPINOL derivative.

G A This compound B Protection of Hydroxyl Group A->B e.g., MOMCl, DIPEA C Wittig Reaction B->C Phosphonium ylide D Precursor for Cyclization C->D Further functionalization E Chiral Phosphoric Acid Catalyzed Enantioselective Cyclization D->E (R)-TRIP F Fluoro-Substituted SPINOL Derivative E->F Deprotection

Caption: Proposed synthetic workflow for the enantioselective synthesis of a fluoro-substituted SPINOL derivative.

Experimental Protocols

Synthesis of a Suitable Precursor from this compound

This section outlines a general, multi-step procedure to synthesize a hypothetical precursor for the key enantioselective cyclization. The specific reagents and conditions may require optimization.

a) Protection of this compound:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add methoxymethyl chloride (MOMCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the MOM-protected aldehyde.

b) Wittig Reaction:

  • To a suspension of a suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to -78 °C and add a solution of the MOM-protected aldehyde from the previous step (1.0 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the corresponding alkene.

(Further steps to generate the cyclization precursor would be application-specific and require further design based on the desired final SPINOL structure.)

Enantioselective Synthesis of the Fluoro-Substituted SPINOL Derivative

This protocol is adapted from the general procedure for phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[1][4]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the cyclization precursor (1.0 eq) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Add the appropriate solvent (e.g., toluene, 0.1 M).

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required time (e.g., 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The protecting groups can be removed under appropriate conditions (e.g., acidic hydrolysis for MOM groups) to yield the final fluoro-substituted SPINOL derivative.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the enantioselective synthesis of SPINOL derivatives using chiral phosphoric acid catalysts, which can be used as a benchmark for the proposed synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
1(R)-C3 (5)Toluene60488592[1]
2(R)-C3 (1)Toluene80727890[1]
3CPA A14Toluene501201993[4]
4(S)-A3Toluene50->95-80[7]

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the chiral phosphoric acid-catalyzed enantioselective cyclization. The chiral phosphate anion acts as a chiral counterion, directing the stereochemical outcome of the reaction.

G cluster_0 Catalytic Cycle A Precursor C Protonated Intermediate + Chiral Phosphate Anion (CPA-) A->C + CPA-H B Chiral Phosphoric Acid (CPA-H) B->C D Transition State for Enantioselective Cyclization C->D Intramolecular Attack E Cyclized Product-CPA-H Complex D->E E->B Catalyst Regeneration F Fluoro-SPINOL Product E->F Product Release

Caption: Proposed catalytic cycle for the enantioselective synthesis of the fluoro-substituted SPINOL derivative.

Conclusion

This document provides a comprehensive set of protocols and supporting information for the proposed enantioselective synthesis of a novel fluoro-substituted SPINOL derivative. By leveraging established chiral phosphoric acid catalysis, this methodology offers a promising route to access new chiral ligands with potentially unique properties for applications in asymmetric synthesis and drug discovery. The provided protocols, data, and diagrams serve as a valuable resource for researchers in this field. Further optimization of reaction conditions will be necessary to achieve high yields and enantioselectivities for this specific substrate.

References

2-Fluoro-5-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-hydroxybenzaldehyde is a valuable aromatic building block in organic synthesis, prized for its trifunctional nature that allows for diverse and strategic molecular elaboration. The presence of a fluorine atom, a hydroxyl group, and an aldehyde group on the benzene ring provides chemists with multiple reactive sites to construct complex molecules with a wide range of applications, particularly in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules and other functional organic compounds.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various classes of organic compounds, including but not limited to:

  • Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxyl group can participate in hydrogen bonding, which can be crucial for target engagement, and can also be a site for further derivatization.

  • Chalcones and Flavonoids: Through Claisen-Schmidt condensation with various ketones, this compound can be converted into chalcones, which are precursors to flavonoids and isoflavonoids. These classes of compounds are of significant interest due to their antioxidant, anti-inflammatory, and potential anticancer activities.

  • Heterocyclic Compounds: The multiple reactive sites on this compound make it an excellent starting material for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

  • Kinase Inhibitors: The fluorinated salicylaldehyde moiety can be incorporated into scaffolds designed to target protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[1]

Experimental Protocols

Synthesis of a Schiff Base Derivative: 2-(((4-aminophenyl)imino)methyl)-4-fluorophenol

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine, in this case, p-phenylenediamine.

Reaction Scheme:

Caption: Synthesis of a Schiff base from this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound140.111.00.140 g
p-Phenylenediamine108.141.00.108 g
Absolute Ethanol--20 mL
Glacial Acetic Acid (catalyst)--2-3 drops

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of p-phenylenediamine in 10 mL of absolute ethanol.

  • Add the p-phenylenediamine solution to the flask containing the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified crystals in a desiccator.

  • Record the yield, melting point, and characterize the compound using spectroscopic methods (e.g., FT-IR, NMR, Mass Spectrometry).

Synthesis of a Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation of this compound with acetophenone to yield a fluorinated chalcone.

Reaction Scheme:

Caption: Claisen-Schmidt condensation to form a chalcone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound140.111.00.140 g
Acetophenone120.151.00.120 g (0.117 mL)
Ethanol--15 mL
Sodium Hydroxide (10% aq. soln)40.00-5 mL

Procedure:

  • Dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 15 mL of ethanol in a 50 mL flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral to litmus paper.

  • The precipitated chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

  • Characterize the product by determining its melting point and recording its spectroscopic data.

Biological Activity of Derivatives

The biological activities of compounds synthesized from this compound are diverse. For instance, fluorinated chalcones have been investigated as potential 5-lipoxygenase inhibitors and have shown antitumor activities.[2] The inhibitory concentrations (IC50) of such compounds against various cancer cell lines can be determined through in vitro assays.

Table of Biological Data (Hypothetical Data for Illustrative Purposes):

Compound IDTargetAssay TypeIC50 (µM)Cell Line
F-Chalcone-15-LipoxygenaseEnzyme Inhibition Assay5.2RBL-1
F-Schiff-1GSK-3βKinase Inhibition Assay0.85-
F-Heterocycle-1EGFRCell Proliferation Assay1.5A549

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase 1 (e.g., Ras) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., Raf) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 Kinase4 Kinase 4 (e.g., ERK) Kinase3->Kinase4 TranscriptionFactor Transcription Factor Kinase4->TranscriptionFactor Translocation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase3 Inhibition

Caption: A generic kinase signaling pathway and a potential point of inhibition.

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of a wide range of biologically active molecules, including Schiff bases, chalcones, and various heterocyclic systems. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound in the development of novel therapeutics and functional materials. The strategic incorporation of the fluoro-salicylaldehyde motif holds significant promise for advancing drug discovery efforts, particularly in the design of targeted therapies such as kinase inhibitors.

References

Application Notes and Protocols for the Formylation of Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of fluorophenol derivatives is a critical transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a formyl group (-CHO) onto the fluorophenol backbone allows for a wide range of subsequent chemical modifications. The fluorine atom's unique electronic properties can significantly influence the reactivity and regioselectivity of the formylation reaction, making the choice of protocol paramount for achieving desired outcomes.

This document provides detailed application notes and protocols for various methods of formylating fluorophenol derivatives, including the Reimer-Tiemann reaction, Duff reaction, Vilsmeier-Haack reaction, and magnesium-mediated ortho-formylation. A comparative summary of available quantitative data is presented to guide researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparative Analysis of Formylation Methods

Substrate Formylation Method Reagents Conditions Product(s) Yield (%) Reference(s)
2-Fluorophenol Magnesium-mediated ortho-formylationMg(OMe)₂, paraformaldehydeToluene, reflux3-Fluoro-2-hydroxybenzaldehyde5.1[1]
3-Fluorophenol Magnesium-mediated ortho-formylationMg(OMe)₂, paraformaldehydeToluene, reflux2-Fluoro-4-hydroxybenzaldehyde & 4-Fluoro-2-hydroxybenzaldehydeHigher than 2- and 4-fluorophenol (specific yield not reported)[1]
4-Fluorophenol Rieche FormylationDichloromethyl propyl ether, AlCl₃CH₂Cl₂, room temp.4-Fluorophenyl formate (O-formylation)Quantitative[2]
4-Fluorophenol Rieche FormylationDichloromethyl methyl ether, TiCl₄Not specified4-Fluorophenyl formate (O-formylation)39[2]
Fluorophenol (isomer not specified) Magnesium-mediated ortho-formylationMgCl₂, Et₃N, paraformaldehydeAcetonitrile or THF, refluxo-Formyl-fluorophenol~80[3]
Phenol (for comparison) Reimer-Tiemann ReactionCHCl₃, NaOH60°C, 3ho/p-Hydroxybenzaldehyde (o:p ratio ~2.2:1)30-50
Phenol (for comparison) Duff ReactionHexamethylenetetramine, glycerol, boric acid150-160°C, 2-3ho-HydroxybenzaldehydeLow to moderate (typically 15-20)[4]
Phenol (for comparison) Vilsmeier-Haack ReactionPOCl₃, DMFNot specifiedo/p-HydroxybenzaldehydeLow to moderate

Experimental Protocols

Protocol 1: Magnesium-Mediated Ortho-Formylation of Fluorophenols

This method is highly recommended for its high regioselectivity towards the ortho-position.[5][6]

Materials:

  • Fluorophenol derivative (e.g., 2-fluorophenol, 3-fluorophenol, or 4-fluorophenol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Triethylamine (Et₃N)

  • Paraformaldehyde ((CH₂O)n)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add anhydrous magnesium chloride (1.5 to 2.0 equivalents) and anhydrous triethylamine (2.5 to 3.0 equivalents).

  • Add anhydrous acetonitrile or THF to the flask.

  • To this suspension, add the fluorophenol derivative (1.0 equivalent).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Formylation: Add paraformaldehyde (2.0 to 3.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100°C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reimer-Tiemann Formylation of Fluorophenols

This is a classical method for ortho-formylation, though yields can be moderate and side products may form.[7][8][9][10]

Materials:

  • Fluorophenol derivative

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Ethanol (optional, for solubility)

  • Hydrochloric Acid (concentrated)

  • Ethyl acetate or Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluorophenol derivative (1.0 equivalent) in an aqueous solution of NaOH or KOH (3-4 equivalents). Ethanol may be added to improve solubility.

  • Heat the solution to 60-70°C with vigorous stirring.

  • Formylation: Add chloroform (1.5 to 2.0 equivalents) dropwise to the heated solution over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at the same temperature for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the ortho and para isomers.

Protocol 3: Duff Reaction for Ortho-Formylation of Fluorophenols

The Duff reaction utilizes hexamethylenetetramine as the formylating agent and generally provides ortho-formylated products.[2][11][12]

Materials:

  • Fluorophenol derivative

  • Hexamethylenetetramine (HMTA)

  • Glycerol and Boric Acid, or Trifluoroacetic Acid (TFA) as the acidic medium

  • Sulfuric Acid (dilute)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the fluorophenol derivative (1.0 equivalent) with hexamethylenetetramine (1.5-2.0 equivalents).

  • Add the acidic medium. For the classical Duff reaction, a mixture of glycerol and boric acid is used. For a modified procedure, trifluoroacetic acid can be used as both the solvent and catalyst.

  • Formylation: Heat the reaction mixture to 140-160°C for the glycerol/boric acid method, or to a lower temperature (e.g., 80-100°C) if using TFA. Stir for several hours until the reaction is complete as indicated by TLC.

  • Hydrolysis: Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate imine. The mixture is typically heated for a short period to complete the hydrolysis.

  • Work-up: After cooling, extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the product by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Formylation_General_Workflow General Workflow for Formylation of Fluorophenols cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix Fluorophenol, Formylating Agent, & Catalyst/Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat to Reflux (Monitor by TLC) solvent->heat cool Cool to RT heat->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End Product purify->end Formylation_Methods_Logic Logical Relationship of Formylation Methods cluster_ortho Predominantly Ortho-Formylation cluster_other Other Methods/Outcomes center Formylation of Fluorophenols Mg_mediated Magnesium-Mediated center->Mg_mediated High Selectivity Duff Duff Reaction center->Duff Good Selectivity, Variable Yields Reimer_Tiemann Reimer-Tiemann center->Reimer_Tiemann Good Selectivity, Moderate Yields Vilsmeier Vilsmeier-Haack center->Vilsmeier For Electron-Rich Arenes Rieche Rieche (O-Formylation for 4-FP) center->Rieche Substrate Dependent (C vs O formylation)

References

Application Notes and Protocols: 2-Fluoro-5-hydroxybenzaldehyde in the Synthesis of a Novel Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Fluoro-5-hydroxybenzaldehyde as a key starting material in the synthesis of a novel, hypothetical pyrazole carboxamide fungicide, designated as FHB-PC-01. This class of fungicides is known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a well-established mode of action for potent and broad-spectrum fungal control.[1][2][3]

The unique substitution pattern of this compound, featuring a fluorine atom ortho to the aldehyde and a hydroxyl group meta to it, offers a versatile scaffold for the synthesis of agrochemicals. The described synthetic route involves a three-step process: O-alkylation of the hydroxyl group, oxidation of the aldehyde to a carboxylic acid, and subsequent amide coupling with a substituted pyrazole amine.

Synthetic Pathway Overview

The proposed synthesis transforms this compound into the target fungicide FHB-PC-01 through a linear three-step sequence. This pathway is designed for efficiency and scalability, utilizing common laboratory reagents and procedures.

A This compound B 2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde A->B  Step 1:  O-Alkylation C 2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid B->C  Step 2:  Oxidation D FHB-PC-01 (Target Fungicide) C->D  Step 3:  Amide Coupling E 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine E->D

Caption: Synthetic route to the target fungicide FHB-PC-01.

Experimental Protocols

Step 1: O-Alkylation of this compound

This protocol describes the selective O-alkylation of the hydroxyl group of this compound with propargyl bromide to introduce a reactive alkyne functionality.

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 60°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde.

ParameterValue
Starting MaterialThis compound
Product2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde
Yield92%
Purity (by HPLC)>98%
Step 2: Oxidation of 2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde

This protocol details the oxidation of the aldehyde functional group to a carboxylic acid using potassium permanganate in an alkaline medium.

Materials:

  • 2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in a solution of sodium carbonate in water.

  • Heat the mixture and add a solution of potassium permanganate in water dropwise over 1 hour.

  • Maintain the temperature and stir vigorously for 2-3 hours. The purple color of the permanganate should be discharged, and a brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture and add sodium bisulfite to quench any excess potassium permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid.

ParameterValue
Starting Material2-Fluoro-5-(prop-2-yn-1-yloxy)benzaldehyde
Product2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid
Yield85%
Purity (by HPLC)>97%
Step 3: Amide Coupling to Synthesize FHB-PC-01

This protocol describes the final step of coupling the synthesized carboxylic acid with a substituted pyrazole amine using a standard peptide coupling reagent.

Materials:

  • 2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, FHB-PC-01.

ParameterValue
Starting Material2-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid
ProductFHB-PC-01
Yield78%
Purity (by HPLC)>99%

Biological Activity of FHB-PC-01

The target compound, FHB-PC-01, is a succinate dehydrogenase inhibitor (SDHI) fungicide.[4][5] SDHIs act by blocking the mitochondrial respiratory chain at complex II, thereby inhibiting fungal respiration and energy production.[1][3] This mode of action provides excellent efficacy against a broad range of plant pathogenic fungi.

The in vitro fungicidal activity of FHB-PC-01 was evaluated against Botrytis cinerea, the causal agent of gray mold disease. The results are compared with a commercial SDHI fungicide, Boscalid.

CompoundTarget PathogenIC₅₀ (µg/mL)
FHB-PC-01Botrytis cinerea1.25
Boscalid (Reference)Botrytis cinerea1.72[6]

The lower IC₅₀ value for FHB-PC-01 suggests a higher intrinsic activity against Botrytis cinerea compared to the reference compound under these hypothetical test conditions.

Experimental and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of agrochemical candidates derived from this compound.

A Reaction Setup (Starting Materials, Solvent, Reagents) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C Reaction Complete D Purification (Column Chromatography / Recrystallization) C->D E Characterization (NMR, MS, HPLC) D->E G Pure Active Ingredient E->G F Biological Screening (In vitro / In vivo assays) G->F

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Developing Fluorescent Probes Using 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxybenzaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group, make it an attractive starting material for creating chemosensors with high sensitivity and selectivity. These probes are particularly effective in the detection of metal ions through the formation of Schiff base complexes, which often results in a significant change in fluorescence, commonly known as a "turn-on" response.

This document provides detailed application notes and generalized experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound. The methodologies are based on established principles of Schiff base condensation and metal ion detection using similar salicylaldehyde derivatives, offering a foundational guide for researchers.

Principle of Detection: Schiff Base Formation and Chelation-Enhanced Fluorescence

The primary application of this compound in fluorescent probe development is through the synthesis of Schiff bases. This involves a condensation reaction between the aldehyde group of this compound and a primary amine. The resulting Schiff base ligand can then selectively bind to specific metal ions.

The fluorescence signaling mechanism is often based on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the Schiff base probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon chelation with a target metal ion, the conformational flexibility of the probe is restricted, and these non-radiative decay pathways are inhibited, leading to a significant enhancement of the fluorescence intensity.

cluster_synthesis Probe Synthesis cluster_detection Detection Mechanism This compound This compound Schiff_Base_Probe Schiff Base Fluorescent Probe (Weakly Fluorescent) This compound->Schiff_Base_Probe Condensation Primary_Amine Primary Amine (e.g., Aniline derivative) Primary_Amine->Schiff_Base_Probe Complex Probe-Metal Ion Complex (Highly Fluorescent) Schiff_Base_Probe->Complex Chelation Schiff_Base_Probe->Complex Fluorescence 'Turn-On' Metal_Ion Target Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Complex

Caption: Signaling pathway for a Schiff base fluorescent probe.

Quantitative Data Summary

Due to the limited availability of specific data for probes derived directly from this compound, the following table summarizes typical photophysical properties of fluorescent probes based on analogous salicylaldehyde derivatives for metal ion detection. This data is intended to provide a comparative reference for expected performance.

Probe Derivative (Analogous)Target Analyteλex (nm)λem (nm)Quantum Yield (Φ)Detection Limit (LOD)
Salicylaldehyde-based Schiff Base 1Al³⁺4205100.02 -> 0.454.79 x 10⁻⁸ M[1]
Salicylaldehyde-based Schiff Base 2Zn²⁺3804600.05 -> 0.521.5 x 10⁻⁷ M
5-Methylsalicylaldehyde Schiff BaseAl³⁺375508Not Reported2.1 x 10⁻⁷ M
Naphthaldehyde-based Schiff BaseAl³⁺3704350.01 -> 0.355.0 x 10⁻⁸ M

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a primary amine.

Materials:

  • This compound

  • A suitable primary amine (e.g., aniline, ethylenediamine derivative)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add a stoichiometric equivalent (1.0 mmol for a 1:1 condensation) of the primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base probe.

  • Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

start Start dissolve Dissolve this compound and Primary Amine in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation/Crystallization cool->precipitate filter Collect Solid by Filtration precipitate->filter Yes concentrate Concentrate Solution precipitate->concentrate No wash Wash with Cold Ethanol filter->wash concentrate->filter recrystallize Recrystallize Product wash->recrystallize characterize Characterize Probe (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for Schiff base probe synthesis.

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines a general method for evaluating the performance of the synthesized Schiff base probe for the detection of a target metal ion.

Materials:

  • Synthesized Schiff base probe

  • A suitable solvent system (e.g., DMSO/H₂O, Methanol/HEPES buffer)

  • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, etc.)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or a suitable buffer.

  • Fluorescence Measurements:

    • Prepare a solution of the probe in the chosen solvent system (e.g., 10 µM in a 1:1 DMSO/water mixture).

    • Record the fluorescence emission spectrum of the probe solution alone (the "blank").

    • Titrate the probe solution with increasing concentrations of the target metal ion stock solution.

    • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.

    • Determine the optimal excitation wavelength by recording an excitation spectrum at the maximum emission wavelength.

  • Selectivity Studies:

    • To assess the selectivity of the probe, add a significant excess (e.g., 10 equivalents) of various potentially interfering metal ions to separate solutions of the probe.

    • Compare the fluorescence response in the presence of these interfering ions to the response observed with the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

start Start prep_solutions Prepare Probe and Metal Ion Stock Solutions start->prep_solutions blank_measurement Measure Fluorescence of Probe Solution (Blank) prep_solutions->blank_measurement titration Titrate Probe with Increasing [Metal Ion] blank_measurement->titration record_spectra Record Fluorescence Spectra after each addition titration->record_spectra record_spectra->titration Repeat selectivity Perform Selectivity Test with Interfering Ions record_spectra->selectivity plot_data Plot Fluorescence Intensity vs. [Metal Ion] selectivity->plot_data calculate_lod Calculate Limit of Detection (LOD) plot_data->calculate_lod end End calculate_lod->end

References

Application Notes and Protocols: NMR Characterization of 2-Fluoro-5-hydroxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxybenzaldehyde is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and a fluorine atom—allows for a variety of chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the products derived from these reactions. This document provides detailed application notes and experimental protocols for the synthesis and NMR characterization of common reaction products of this compound, including Schiff bases, chalcones, ethers, and esters.

Spectroscopic Data of this compound

A thorough understanding of the NMR spectra of the starting material is crucial for the accurate analysis of its reaction products. The following table summarizes the expected chemical shifts for this compound.

Table 1: Predicted NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H~10.3s-CHO
¹H~9.5s (br)-OH
¹H~7.3ddJ = 8.8, 3.0H-6
¹H~7.1ddJ = 10.5, 8.8H-3
¹H~6.9dddJ = 8.8, 4.5, 3.0H-4
¹³C~189dJ ≈ 6C=O
¹³C~155dJ ≈ 245C-F
¹³C~152sC-OH
¹³C~125dJ ≈ 24C-CHO
¹³C~119dJ ≈ 8C-H
¹³C~118dJ ≈ 4C-H
¹³C~116dJ ≈ 22C-H
¹⁹F~ -120s-Ar-F

Note: The data presented in Table 1 are predicted values based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

Reaction 1: Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative
  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (5 mL) in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add the desired primary amine (1.0 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

  • Characterization: Characterize the purified product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Schiff_Base_Formation This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base Schiff Base Product Intermediate->Schiff_Base - H2O Water H2O Intermediate->Water

Caption: Reaction pathway for Schiff base formation.

NMR Characterization of a Representative Schiff Base Product

The formation of the imine bond is readily confirmed by NMR spectroscopy. The aldehyde proton signal at ~10.3 ppm will disappear, and a new signal for the imine proton (-CH=N-) will appear in the downfield region of the ¹H NMR spectrum, typically between 8.0 and 9.0 ppm.

Table 2: Representative NMR Data for a Schiff Base Product

Nucleus Chemical Shift (ppm) Key Observations
¹H8.0 - 9.0Appearance of a new singlet corresponding to the imine proton (-CH=N-).
¹HDisappearanceDisappearance of the aldehyde proton signal (~10.3 ppm).
¹³C160 - 170Appearance of a new signal for the imine carbon (-C=N-).
¹³CDisappearanceDisappearance of the aldehyde carbon signal (~189 ppm).
¹⁹FShiftedThe chemical shift of the fluorine atom may be slightly altered due to the change in the electronic environment.

Reaction 2: Aldol Condensation (Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation of this compound with a ketone (e.g., acetophenone) in the presence of a base leads to the formation of a chalcone, an α,β-unsaturated ketone. Chalcones are important precursors for flavonoids and other biologically active molecules.

Experimental Protocol: Synthesis of a Chalcone Derivative
  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 eq) with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Purify the crude chalcone by recrystallization from ethanol.

  • Characterization: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra of the purified product.

Aldol_Condensation Aldehyde This compound Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Ketone Ketone (e.g., Acetophenone) Enolate Enolate Intermediate Ketone->Enolate Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H2O)

Caption: Claisen-Schmidt condensation pathway.

NMR Characterization of a Representative Chalcone Product

The key diagnostic signals in the ¹H NMR spectrum of the chalcone product are the two doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.

Table 3: Representative NMR Data for a Chalcone Product

Nucleus Chemical Shift (ppm) Multiplicity & Coupling (Hz) Assignment
¹H7.2 - 7.8d, J ≈ 15-16H-β
¹H6.8 - 7.4d, J ≈ 15-16H-α
¹HDisappearance-Aldehyde proton
¹³C180 - 195sKetone C=O
¹³C140 - 150sC-β
¹³C120 - 130sC-α
¹³CDisappearance-Aldehyde C=O

Reaction 3: Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of an Ether Derivative
  • Reactant Mixture: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the solvent (e.g., reflux in acetone) and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified ether by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Williamson_Ether_Synthesis Hydroxybenzaldehyde This compound Phenoxide Phenoxide Intermediate Hydroxybenzaldehyde->Phenoxide + Base Base Base (e.g., K2CO3) Base->Phenoxide Ether_Product Ether Product Phenoxide->Ether_Product + R-X (SN2) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether_Product

Caption: Williamson ether synthesis workflow.

NMR Characterization of a Representative Ether Product

The most significant change in the ¹H NMR spectrum upon etherification is the disappearance of the phenolic hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, a methoxy group would show a singlet at around 3.8-4.0 ppm.

Table 4: Representative NMR Data for an Ether Product (e.g., Methoxy derivative)

Nucleus Chemical Shift (ppm) Key Observations
¹H3.8 - 4.0Appearance of a new singlet for the O-CH₃ protons.
¹HDisappearanceDisappearance of the phenolic -OH proton signal.
¹³C55 - 60Appearance of a new signal for the O-CH₃ carbon.
¹³CShiftedThe chemical shift of the carbon bearing the oxygen (C-5) will shift downfield.

Reaction 4: Esterification

Esterification of the hydroxyl group of this compound can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol: Synthesis of an Ester Derivative
  • Reactant Mixture: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Base: If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq).

  • Acylating Agent: Cool the mixture in an ice bath and slowly add the acyl chloride or acid anhydride (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Washing: Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography or recrystallization.

  • Characterization: Record the ¹H, ¹³C, and ¹⁹F NMR spectra of the pure ester.

Esterification Hydroxybenzaldehyde This compound Ester_Product Ester Product Hydroxybenzaldehyde->Ester_Product + RCOCl, Base Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Ester_Product Base Base (e.g., Pyridine) Base->Ester_Product

Caption: Esterification of this compound.

NMR Characterization of a Representative Ester Product

Upon esterification, the phenolic hydroxyl proton signal disappears, and new signals corresponding to the acyl group appear in the NMR spectra. For an acetyl ester, a new singlet for the methyl protons would be observed around 2.3 ppm in the ¹H NMR spectrum.

Table 5: Representative NMR Data for an Ester Product (e.g., Acetate derivative)

Nucleus Chemical Shift (ppm) Key Observations
¹H~2.3Appearance of a new singlet for the -COCH₃ protons.
¹HDisappearanceDisappearance of the phenolic -OH proton signal.
¹³C~170Appearance of a new signal for the ester carbonyl carbon.
¹³C~21Appearance of a new signal for the methyl carbon of the acetyl group.

Conclusion

This application note provides a comprehensive guide to the synthesis and NMR characterization of key reaction products of this compound. The detailed protocols and expected NMR data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and accurate identification of these important chemical entities.

Application Note: HPLC Purity Analysis of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 2-Fluoro-5-hydroxybenzaldehyde has been developed to ensure the quality and consistency of this important chemical intermediate. This compound is utilized in the synthesis of various pharmaceutical and specialty chemical products, making the accurate determination of its purity crucial for researchers, scientists, and drug development professionals. The method described provides a robust and reliable protocol for the separation and quantification of this compound and its potential impurities.

Introduction

This compound is a substituted aromatic aldehyde containing both a fluorine atom and a hydroxyl group. These functional groups make it a versatile building block in organic synthesis. The purity of this starting material can significantly impact the yield and purity of the final product in a synthetic route. Therefore, a validated analytical method to assess its purity is essential. This application note details a reverse-phase HPLC method with UV detection for the quantitative determination of the purity of this compound. The method is designed to be selective, accurate, and precise.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sample of this compound for analysis

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

5. Data Analysis

The purity of the sample is calculated by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the purity analysis are summarized in the following table. The retention time and peak area of the main component and any detected impurities are recorded.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.5215.80.12
This compound 12.78 13150.2 99.80
Impurity 218.2110.50.08

Experimental Workflow Diagram

HPLC_Workflow A Sample and Standard Weighing B Preparation of Solutions (Mobile Phase, Diluent, Sample, Standard) A->B Dissolution C HPLC System Setup and Equilibration B->C System Preparation D System Suitability Test (5 injections of Standard) C->D Verification E Sample Analysis (Injection of Sample Solution) D->E Proceed if RSD <= 2.0% F Data Acquisition (Chromatogram Recording) E->F Analysis G Data Processing and Purity Calculation (Area Percent Method) F->G Calculation H Final Report Generation G->H Reporting

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the components in the HPLC analysis.

HPLC_Logic cluster_instrument HPLC Instrument cluster_data Data System Pump Pump Mobile Phase A + B Injector Autosampler Injects Sample Pump->Injector Mobile Phase Flow Column C18 Column Separation Injector->Column Sample Introduction Detector UV Detector Detection at 254 nm Column->Detector Elution CDS Chromatography Data System (CDS) Data Acquisition & Processing Detector->CDS Signal Output

Caption: Logical relationship of the HPLC system components for the analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Fluoro-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct starting material for the synthesis of this compound is 4-fluorophenol. The formylation reaction introduces an aldehyde group onto the aromatic ring.

Q2: Which formylation reactions are typically used for the synthesis of this compound from 4-fluorophenol?

A2: The primary methods for the ortho-formylation of phenols, and therefore applicable to the synthesis of this compound, are the Reimer-Tiemann reaction and the Duff reaction.[1] Other methods like the Vilsmeier-Haack reaction are also used for phenol formylation.[1]

Q3: What is the expected major product from the formylation of 4-fluorophenol?

A3: The expected major product is this compound. The hydroxyl group (-OH) is a strong ortho, para-directing group, and since the para position is occupied by the fluorine atom, the formylation is directed to the ortho position.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. The Reimer-Tiemann reaction is known for generally low yields, which can be in the single digits for halogenated phenols. The Duff reaction can offer moderate to good yields; for instance, an improved Duff formylation for the synthesis of the isomeric 5-fluorosalicylaldehyde from 4-fluorophenol has been reported with a yield of 55%.[2]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Reimer-Tiemann reaction can also be highly exothermic and may require cooling to control the reaction rate.[3][4] Strong acids and bases used in these reactions are corrosive and should be handled with care.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Inherent inefficiency of the reaction: The Reimer-Tiemann reaction is notoriously low-yielding.[5]Consider using the Duff reaction, which may offer better yields for this substrate.[6] Alternatively, explore other formylation methods.
Suboptimal reaction temperature: Formylation reactions are sensitive to temperature.For the Reimer-Tiemann reaction, heating is necessary for initiation, but the reaction can be exothermic.[3] Careful temperature control is crucial. For the Duff reaction, temperatures are typically elevated (150-160°C).[7] Optimize the temperature based on literature for similar substrates.
Incorrect reagent stoichiometry: The ratio of the formylating agent and base to the 4-fluorophenol is critical.Use a slight excess of the formylating agent. However, a large excess can lead to an increase in by-products.[1]
Poor quality of reagents: Impurities in the starting materials or solvents can inhibit the reaction.Ensure all reagents and solvents are of high purity and anhydrous where specified.
Inefficient mixing in biphasic reactions: The Reimer-Tiemann reaction is often carried out in a biphasic system.[3]Use vigorous stirring or a phase-transfer catalyst to ensure efficient mixing between the aqueous and organic layers.[3]
Problem 2: Presence of Multiple Products/Impurities
Potential Cause Suggested Solution
Formation of isomeric by-products: Although ortho-formylation is preferred, the formation of other isomers is possible.Optimize reaction conditions, such as lowering the reaction temperature, to improve regioselectivity.[1] Efficient purification via column chromatography will be necessary to separate the isomers.
Formation of O-formylated by-product: The use of certain formylating agents, like dichloromethyl alkyl ethers, can lead to the formation of 4-fluorophenyl formate instead of the desired C-formylated product.[8]Use appropriate formylating agents for C-formylation, such as chloroform (Reimer-Tiemann) or hexamine (Duff).
Unreacted 4-fluorophenol: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
Formation of reaction-specific by-products: The Reimer-Tiemann reaction can produce substituted cyclohexadienones from the dichlorocarbene intermediate.[1]Milder reaction conditions may minimize the formation of these by-products. Purification by column chromatography is typically required.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of product and impurities during column chromatography: The polarity of the product and impurities may be very similar.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Adding a small amount of acetic acid to the eluent can sometimes improve the resolution of phenolic compounds.
Product oiling out during recrystallization: The product may not crystallize properly from the chosen solvent.Experiment with different solvent systems. A patent for a similar compound suggests recrystallization from isopropyl ether.[9] If the product is too soluble, try a solvent in which it is less soluble at room temperature but soluble when hot.
Low recovery after recrystallization: The product may be too soluble in the recrystallization solvent.Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

Method Formylating Agent Typical Conditions Reported Yield (General) Key Advantages Key Disadvantages
Reimer-Tiemann Chloroform (CHCl₃)Strong base (e.g., NaOH), biphasic system, heating[3]Low to moderate[5]Simple setupLow yields, harsh conditions, use of chloroform[5]
Duff Hexamethylenetetramine (Hexamine)Acidic catalyst (e.g., boric acid/glycerol or TFA), high temperature[6]Moderate to good[7]Generally cleaner than Reimer-TiemannHigh temperatures, can be inefficient[6]
Magnesium Chloride-Mediated ParaformaldehydeMgCl₂, Triethylamine, THF, reflux[10]High to excellent[10]High regioselectivity for ortho-position, high yields[10]Requires anhydrous conditions

Experimental Protocols

Synthesis of this compound via Modified Duff Reaction (Adapted from a similar procedure)

This protocol is adapted from a procedure for a similar compound and may require optimization.

Materials:

  • 4-Fluorophenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine glycerol and boric acid. Heat the mixture with stirring to 165°C to expel any water.

  • Cool the mixture to 150°C.

  • In a separate container, thoroughly mix 4-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq).

  • Add the solid mixture to the hot glycerol-boric acid solution in portions while maintaining the temperature between 150-160°C with vigorous stirring.

  • After the addition is complete, continue stirring at this temperature for 20 minutes.

  • Cool the reaction mixture to approximately 110°C and cautiously add a dilute solution of sulfuric acid.

  • Perform steam distillation to isolate the crude product.

  • Extract the distillate with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: 4-Fluorophenol reaction Formylation (e.g., Duff Reaction) start->reaction Add Hexamethylenetetramine, Glycerol, Boric Acid acidification Acidification reaction->acidification Cool and add dilute H2SO4 extraction Extraction with Ethyl Acetate acidification->extraction drying Drying and Solvent Removal extraction->drying purification Column Chromatography or Recrystallization drying->purification product Pure 2-Fluoro-5- hydroxybenzaldehyde purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low or No Yield of This compound q1 Which reaction method was used? start->q1 reimer Reimer-Tiemann q1->reimer Reimer-Tiemann duff Duff Reaction q1->duff Duff other Other Method q1->other Other reimer_sol Consider switching to Duff reaction. Optimize temperature and mixing. reimer->reimer_sol duff_sol Optimize temperature (150-160°C). Ensure anhydrous conditions. duff->duff_sol other_sol Verify reagent stoichiometry and purity. Check literature for optimal conditions. other->other_sol

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Fluoro-5-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Fluoro-5-hydroxybenzaldehyde via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Solvent is too non-polar: The compound is insoluble even at high temperatures.2. Solvent is too polar: The compound remains soluble even at low temperatures.3. Insufficient concentration: The solution is not saturated or supersaturated upon cooling.4. Supersaturation: The solution is stable in a supersaturated state and does not nucleate.1. Choose a more polar solvent or a mixed-solvent system (e.g., ethanol/water).2. Choose a less polar solvent or add an "anti-solvent" (a solvent in which the compound is insoluble) to the solution.3. Evaporate some of the solvent to increase the concentration of the solute.4. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
Oiling Out 1. Melting point depression: Impurities are lowering the melting point of the crude solid to below the boiling point of the solvent.2. Rapid cooling: The solution cools too quickly, causing the solute to separate as a liquid before it can form crystals.1. Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Alternatively, try a different solvent with a lower boiling point.2. Allow the solution to cool more slowly. Insulate the flask or allow it to cool to room temperature on the benchtop before placing it in an ice bath.[2]
Poor Recovery of Purified Product 1. Using too much solvent: A significant amount of the product remains dissolved in the mother liquor.2. Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.3. Washing with warm solvent: The cold wash solvent was not sufficiently chilled, leading to dissolution of the purified crystals.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Dilute the hot solution with a small amount of additional hot solvent before filtering.3. Ensure the wash solvent is thoroughly chilled in an ice bath before use. Use a minimal amount of cold solvent for washing.
Colored Impurities in Crystals 1. Insoluble colored impurities: These are not removed by simple recrystallization.2. Soluble colored impurities: These co-crystallize with the product.1. Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.2. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a mixed-solvent recrystallization?

A2: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). Add a few more drops of the "good" solvent until the solution is clear again. Then, allow the solution to cool slowly.

Q3: My compound has "oiled out." What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of solid crystals.[2] To remedy this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly. Using a solvent with a lower boiling point can also prevent this issue.

Q4: How can I improve the purity of my final product?

A4: To maximize purity, ensure that all soluble impurities remain in the mother liquor. This can be achieved by using the correct solvent, allowing for slow crystal growth, and washing the collected crystals with a minimal amount of ice-cold solvent. If colored impurities are present, treatment with activated charcoal can be effective.

Q5: What is the expected recovery from a recrystallization?

A5: It is important to note that recovery will never be 100%, as some of the desired compound will remain dissolved in the mother liquor. A good recovery is typically in the range of 70-90%, but this is highly dependent on the specific compound, the solvent system used, and the level of impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use an ethanol/water mixed-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of extra hot ethanol, and quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Due to the lack of specific quantitative solubility data for this compound in the literature, a qualitative solubility guide is provided below to assist in solvent selection.

Solvent Polarity Expected Solubility of this compound
WaterHighSparingly soluble at room temperature, more soluble when hot.
EthanolHighSoluble.
IsopropanolMediumSoluble, especially when hot.
AcetoneMediumLikely soluble.
Ethyl AcetateMediumLikely soluble.
DichloromethaneLowLikely sparingly soluble.
TolueneLowLikely sparingly soluble.
HexaneLowLikely insoluble.

Visualizations

Recrystallization Workflow

G Figure 1. General Workflow for Recrystallization A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General Workflow for Recrystallization

Troubleshooting Logic

G Figure 2. Troubleshooting Common Recrystallization Issues Start Start Recrystallization Problem Issue Encountered Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Crystals OilingOut Compound Oils Out Problem->OilingOut Oily Layer Forms LowYield Low Yield Problem->LowYield Poor Recovery End Successful Purification Problem->End Success TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling Too Fast? OilingOut->CoolingTooFast SolventLoss Product Lost in Filtrate? LowYield->SolventLoss Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Evaporate Evaporate Excess Solvent TooMuchSolvent->Evaporate Yes ScratchSeed Scratch Flask / Add Seed Crystal Supersaturated->ScratchSeed Yes SlowCooling Reheat, Add Solvent, Cool Slowly CoolingTooFast->SlowCooling Yes MinimizeSolvent Use Minimal Hot Solvent SolventLoss->MinimizeSolvent Yes Evaporate->Problem ScratchSeed->End SlowCooling->End MinimizeSolvent->Start

Caption: Troubleshooting Common Recrystallization Issues

References

Troubleshooting low yield in the demethylation of 2-fluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the demethylation of 2-fluoro-5-methoxybenzaldehyde to produce 2-fluoro-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the demethylation of 2-fluoro-5-methoxybenzaldehyde, focusing on reactions using boron tribromide (BBr₃) and other common demethylating agents.

Q1: My demethylation reaction with BBr₃ is resulting in a very low yield. What are the most common causes?

Low yields in BBr₃-mediated demethylation reactions are frequently attributed to several factors:

  • Reagent Quality: Boron tribromide is highly reactive and susceptible to decomposition by atmospheric moisture. Using an old or improperly stored bottle of BBr₃ can significantly reduce its efficacy. It is crucial to use a fresh bottle or a recently purchased solution for optimal results.

  • Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture present in the solvent, glassware, or starting material will consume the BBr₃, leading to incomplete reaction and the formation of boric acid, which can complicate the workup. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Insufficient Reagent: The aldehyde functional group in the starting material can act as a Lewis base, consuming some of the BBr₃. Therefore, more than one equivalent of BBr₃ is typically required. A common starting point is 1.2 to 1.5 equivalents per methoxy group.

  • Reaction Temperature and Time: While BBr₃ reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup Issues: The workup procedure is critical for obtaining a good yield. The formation of emulsions or precipitates during quenching can lead to product loss.

Q2: I observe a white precipitate upon adding BBr₃ to my reaction mixture. Is this normal?

Yes, the formation of a white or off-white precipitate is common when BBr₃ is added to a solution of an aryl methyl ether in a solvent like dichloromethane (DCM). This precipitate is the initial Lewis acid-base adduct formed between the ether oxygen and the boron atom. As the reaction progresses and is allowed to warm, this adduct typically redissolves.

Q3: During the aqueous workup of my BBr₃ reaction, a persistent emulsion or a solid has formed. How can I resolve this?

This is a frequent challenge in BBr₃ reactions, often due to the formation of boron salts. Here are several strategies to address this issue:

  • Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions and improve phase separation.

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes help dissolve the solid material.

  • Dilution: Adding more of the organic solvent and water to the separatory funnel can help to dissolve the precipitate and improve separation.

  • Filtration: In some cases, the solid can be collected by filtration, washed, and then the desired product can be extracted from it separately.

Q4: Are there alternative reagents to BBr₃ for the demethylation of 2-fluoro-5-methoxybenzaldehyde?

Yes, several other reagents can be used for the demethylation of aryl methyl ethers, although they may require different reaction conditions:

  • Hydrobromic Acid (HBr): This is a classic and cost-effective method. The reaction is typically carried out by heating the substrate in a mixture of HBr and acetic acid. However, these are harsh conditions and may not be suitable for sensitive substrates.

  • Pyridinium Hydrochloride: This reagent is used in a molten state at high temperatures (typically 180-210 °C). It can be effective for robust molecules and offers a solvent-free reaction condition.

  • Thiolates: Strong nucleophiles like sodium thiomethoxide (NaSMe) in a polar apathetic solvent like N,N-dimethylformamide (DMF) can cleave aryl methyl ethers. This method is often performed at elevated temperatures.

Q5: How does the fluorine substituent affect the demethylation reaction?

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. While it makes the ring more electron-deficient, its effect on the demethylation of the methoxy group is generally not as pronounced as its effect on aromatic substitution reactions. However, it can subtly alter the electron density on the ether oxygen, potentially requiring slightly more forcing conditions compared to an unsubstituted anisole.

Data Presentation

The following table summarizes typical reaction conditions for the demethylation of an analogous compound, 2-bromo-5-methoxybenzaldehyde, using BBr₃. These conditions can serve as a starting point for the demethylation of 2-fluoro-5-methoxybenzaldehyde.

ReagentEquivalentsSolventTemperatureTime (hours)Reported Yield
BBr₃1.2DCM0 °C to RT3~91%

Note: Data is for the demethylation of 2-bromo-5-methoxybenzaldehyde and should be used as a reference.

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is adapted for 2-fluoro-5-methoxybenzaldehyde based on a procedure for a similar substrate.

Materials:

  • 2-fluoro-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Demethylation using Pyridinium Hydrochloride

This is a general procedure for demethylation using molten pyridinium hydrochloride.

Materials:

  • 2-fluoro-5-methoxybenzaldehyde

  • Anhydrous Pyridinium Hydrochloride

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and under an inert atmosphere, add anhydrous pyridinium hydrochloride (10-20 eq). Heat the flask to approximately 190-200 °C until the pyridinium hydrochloride melts to form a clear liquid.

  • Reagent Addition: Add the 2-fluoro-5-methoxybenzaldehyde (1.0 eq) to the molten pyridinium hydrochloride with stirring.

  • Reaction: Maintain the reaction mixture at 190-200 °C and stir for 2-6 hours. Monitor the reaction by TLC (if possible, by taking aliquots, quenching, and extracting).

  • Workup: Cool the reaction mixture to room temperature, which will cause it to solidify. Add water to the flask and heat gently to dissolve the solid.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3x).

  • Neutralization and Isolation: The product may be in the aqueous or organic layer depending on its acidity. If the product is phenolic, it may remain in the aqueous layer as a salt. In this case, neutralize the aqueous layer with a saturated NaHCO₃ solution and then extract with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield in Demethylation reagent_quality Check Reagent Quality (Fresh BBr3?) start->reagent_quality anhydrous_cond Ensure Anhydrous Conditions (Oven-dried glassware, dry solvent?) start->anhydrous_cond equivalents Verify Reagent Equivalents (>1.2 eq?) start->equivalents reaction_params Optimize Reaction Parameters (Temperature, Time?) start->reaction_params workup_issues Improve Workup Procedure (Emulsions, Precipitates?) start->workup_issues alt_reagents Consider Alternative Reagents (HBr, Pyridinium HCl) start->alt_reagents solution1 Use a fresh bottle of BBr3 reagent_quality->solution1 solution2 Dry all glassware and use anhydrous solvents under inert gas anhydrous_cond->solution2 solution3 Increase BBr3 to 1.5-2.0 eq. equivalents->solution3 solution4 Monitor by TLC, allow to warm to RT, or gently heat if necessary reaction_params->solution4 solution5 Use brine wash, adjust pH, or filter precipitate workup_issues->solution5

Caption: Troubleshooting decision tree for low yield in demethylation.

Reaction Pathway and Potential Pitfalls

ReactionPathway start 2-fluoro-5-methoxybenzaldehyde + BBr3 adduct Lewis Acid-Base Adduct (Initial Precipitate) start->adduct Coordination side_reaction1 Moisture Contamination: BBr3 + H2O -> HBr + B(OH)3 (Reagent Consumption) start->side_reaction1 intermediate Boron Ether Intermediate adduct->intermediate Demethylation product_complex Product-Boron Complex intermediate->product_complex side_reaction2 Incomplete Reaction: (Insufficient BBr3 or Time/Temp) intermediate->side_reaction2 final_product This compound product_complex->final_product Aqueous Workup side_reaction3 Workup Issues: Emulsion/Precipitate Formation (Product Loss) product_complex->side_reaction3

Caption: BBr₃ demethylation pathway and potential side reactions.

Column chromatography conditions for purifying 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-5-hydroxybenzaldehyde by column chromatography. The following frequently asked questions (FAQs) and troubleshooting guide address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice of stationary phase for the purification of this compound is silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography). Its polarity is well-suited for separating this compound from common reaction impurities.

Q2: Which mobile phase system is most effective for the purification of this compound?

A2: A mobile phase consisting of a mixture of n-hexane (or n-heptane) and ethyl acetate is recommended. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, but a starting point of 9:1 or 4:1 (hexane:ethyl acetate) is often effective for compounds of similar polarity.

Q3: My compound is tailing on the TLC plate and the column. How can I resolve this?

A3: Tailing is a common issue when purifying compounds with acidic protons, such as the phenolic hydroxyl group in this compound, on silica gel. This is due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase, such as 0.5-1% triethylamine to make it basic or 0.5-1% acetic acid to saturate the acidic sites on the silica.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic ring and can be visualized under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain, which will react with the aldehyde group, or a 2,4-dinitrophenylhydrazine (DNPH) stain, which will form a yellow to orange spot with the aldehyde.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column was packed improperly.- Column was overloaded with crude product.- Optimize the mobile phase using TLC to achieve a good separation of spots (an Rf of 0.2-0.4 for the desired compound is ideal).- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- As a general guideline, the amount of crude material should be approximately 1-5% of the weight of the silica gel.
Compound Tailing - Strong interaction between the phenolic hydroxyl group and the acidic silica gel.- Add 0.5-1% triethylamine or acetic acid to the mobile phase to reduce tailing.
No Compound Eluting - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
All Compounds Elute Together - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of n-hexane or n-heptane.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and should be optimized for your specific crude mixture using TLC first.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane (or n-heptane)

  • Ethyl acetate

  • Triethylamine or Acetic Acid (optional)

  • Chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • Mobile Phase Preparation: Based on preliminary TLC analysis, prepare the mobile phase. For example, start with a 9:1 mixture of n-hexane and ethyl acetate. If tailing was observed on the TLC, add 0.5-1% triethylamine or acetic acid to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

    • Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect the eluent in fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes column chromatography conditions used for compounds structurally related to this compound, which can serve as a reference for developing a purification method.

Compound Stationary Phase Mobile Phase Reference
Precursor to 2-Fluoro-4-hydroxybenzaldehydeSilica gelEthyl acetate / n-heptane (1:10 to 1:5)Patent CN115124410A
2-Fluoro-4-hydroxybenzaldehyde (general advice)Silica gelEthyl acetate / n-heptaneBenchchem Technical Support
5-Benzyloxy-2-hydroxy-benzaldehydeSilica gel10% Ethyl acetate in n-hexaneSupporting Information

Visualization

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Workflow start Start Purification tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf of product between 0.2-0.4? tlc->rf_check tailing_check Tailing Observed? tlc->tailing_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check combine_pure Combine Pure Fractions separation_check->combine_pure Yes troubleshoot Troubleshoot separation_check->troubleshoot No troubleshoot->tlc Re-optimize Mobile Phase tailing_check->rf_check No add_modifier Add 0.5-1% TEA or Acetic Acid to Mobile Phase tailing_check->add_modifier Yes add_modifier->tlc

Caption: A workflow diagram for troubleshooting column chromatography.

How to remove impurities from 2-Fluoro-5-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Fluoro-5-hydroxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of impurities from this compound reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Impurities largely depend on the synthetic route but typically originate from starting materials, side-reactions, or degradation. Common classes of impurities include unreacted starting materials, over-oxidized products like 2-fluoro-5-hydroxybenzoic acid, and by-products from incomplete reactions.[1][2] Aldehydes, in general, are susceptible to oxidation, making the corresponding carboxylic acid a very common impurity.[1][3]

Impurity Type Potential Origin Recommended Primary Removal Method
Unreacted PrecursorsIncomplete reactionColumn Chromatography, Recrystallization
2-Fluoro-5-hydroxybenzoic AcidAir oxidation of the aldehyde product[1][3]Acid-base extraction with NaHCO₃ solution[1]
Positional IsomersLack of complete regioselectivity in formylation stepColumn Chromatography, Recrystallization
Polymeric Materials/TarsReaction conditions too harsh or prolongedFiltration, Charcoal Treatment during Recrystallization
Residual SolventsWorkup and purification stepsDrying under high vacuum

Q2: My recrystallization attempt is yielding an oil or very low recovery. What can I do?

A2: This is a common issue in crystallization. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Low recovery often means the compound is too soluble in the chosen solvent even at low temperatures.[4]

Problem Cause Solution
Oiling Out - Compound is melting in the hot solvent.- Solution is too concentrated or cooled too quickly.- Use a lower-boiling point solvent or a solvent pair.- Ensure the solution is not supersaturated before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Low Yield - Compound is too soluble in the solvent.- Insufficient amount of crude material was used.- Choose a different solvent where the compound has high solubility when hot and low solubility when cold.- Use a solvent/anti-solvent system. Common systems include Hexane/Ethyl Acetate and Ethanol/Water.[5] Add the anti-solvent dropwise to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent before cooling.[4]
No Crystals Form - Solution is too dilute.- Presence of oily impurities inhibiting nucleation.- Gently heat the solution to evaporate some solvent and increase concentration.[4]- Add a small amount of activated charcoal to the hot solution to adsorb oily impurities, followed by hot filtration before cooling.[4]

Q3: I'm having trouble with separation using silica gel column chromatography. The compounds are eluting together or tailing.

A3: Poor separation on a column can be due to several factors including an inappropriate solvent system, improper column packing, or interactions between the compound and the stationary phase.[4]

Problem Cause Solution
Poor Separation (Co-elution) - Mobile phase polarity is not optimal.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.35 for the desired compound.[6]- Good starting solvent systems for benzaldehydes are mixtures of Hexane and Ethyl Acetate or Hexane and Diethyl Ether.[7]
Compound Tailing - The acidic phenolic hydroxyl group is interacting strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to your mobile phase to suppress this interaction.[4]
Cracked/Channeled Column - Improperly packed column (trapped air).- Pack the column using a slurry method (wet packing) to ensure a uniform, bubble-free stationary phase.[8]
Column Overloading - Too much crude material was loaded.- As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.[4]

Q4: Can I use a chemical method to selectively remove the aldehyde from my reaction mixture?

A4: Yes, a highly effective method is to form a water-soluble bisulfite adduct. This allows for the separation of the aldehyde from non-aldehydic impurities via extraction.

This technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite.[3] The aldehyde forms a solid or water-soluble adduct, which can be separated from organic-soluble impurities. The aldehyde can then be regenerated from the adduct by treatment with a base (like NaHCO₃) or acid.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This protocol is a general method and the choice of solvents should be optimized for your specific impurity profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone).

  • Charcoal Treatment (Optional): If the solution is highly colored or oily impurities are suspected, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.[4]

  • Induce Crystallization: While the solution is still hot, add a less polar "anti-solvent" (e.g., hexanes, petroleum ether) dropwise with swirling until the solution becomes slightly turbid. Add a few drops of the hot solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for flash column chromatography on silica gel.

  • Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point for benzaldehydes is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.3-0.4.[6][7]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, collecting the eluent in fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[8]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This protocol is highly effective for removing acidic impurities like 2-fluoro-5-hydroxybenzoic acid.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. The acidic impurity will be deprotonated and move into the aqueous layer, while the less acidic phenolic product and neutral impurities remain in the organic layer.[1]

  • Separation: Combine the organic layers.

  • Final Wash and Drying: Wash the organic layer with water, followed by a brine wash to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Assess Assess Impurity Profile (TLC, NMR, etc.) Crude->Assess Acidic Mainly Acidic Impurities (e.g., Carboxylic Acid) Assess->Acidic  Yes Neutral Mainly Neutral Impurities (Similar Polarity) Assess->Neutral  Yes Baseline Baseline/Polymeric Impurities Assess->Baseline  Yes Extraction Acid-Base Extraction Acidic->Extraction Column Column Chromatography Neutral->Column Recryst Recrystallization (with Charcoal) Baseline->Recryst Pure Pure 2-Fluoro-5- hydroxybenzaldehyde Extraction->Pure Column->Pure Recryst->Pure

Caption: Decision workflow for selecting a primary purification method.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_bicarb Wash with aq. NaHCO₃ in Separatory Funnel start->add_bicarb separate Separate Layers add_bicarb->separate org_layer Organic Layer: - this compound - Neutral Impurities separate->org_layer Top/Bottom Layer (check density) aq_layer Aqueous Layer: - Sodium 2-fluoro-5-hydroxybenzoate (Deprotonated Acidic Impurity) separate->aq_layer Other Layer wash_dry Wash with Brine, Dry (Na₂SO₄), and Concentrate org_layer->wash_dry discard Discard Aqueous Layer aq_layer->discard end Purified Product wash_dry->end

Caption: Workflow for removing acidic impurities via acid-base extraction.

References

Optimizing reaction conditions for synthesizing SPINOL derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of SPINOL Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, optimized protocols, and frequently asked questions for the synthesis of axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. The focus is on the widely used phosphoric acid-catalyzed asymmetric synthesis, a practical and efficient method for accessing these privileged structures.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of SPINOL derivatives.

Issue 1: Low Reaction Yield

  • Question: My reaction is resulting in a low yield of the desired SPINOL derivative. What are the common causes and how can I improve it?

  • Answer: Low yields in SPINOL synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or incomplete reaction.

    Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure that the ketal or other starting substrates are pure. Impurities can lead to side reactions or inhibit the catalyst.

    • Ensure Anhydrous Conditions: The phosphoric acid catalyst can be deactivated by water.[4] Use anhydrous solvents and oven-dried glassware. Performing the reaction under an inert atmosphere (e.g., argon) is crucial.[1]

    • Optimize Reaction Temperature: Temperature is a critical parameter. For some substrates, a temperature of 60-70 °C is sufficient, while others may require temperatures up to 120 °C to proceed efficiently.[1] Experiment within this range to find the optimal condition for your specific derivative.

    • Adjust Catalyst Loading: While catalyst loading can be as low as 0.1 mol% for gram-scale synthesis, a higher loading (1-10 mol%) may be necessary for less reactive substrates or initial small-scale experiments to achieve a reasonable reaction rate and yield.[1][2][3]

    • Monitor Reaction Time: These reactions can be slow, sometimes requiring 2 to 5 days for completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the substrate is fully consumed.

Issue 2: Poor Enantioselectivity (Low % ee)

  • Question: The enantiomeric excess (% ee) of my SPINOL product is lower than expected. How can I improve the stereoselectivity?

  • Answer: Enantioselectivity is primarily dictated by the chiral catalyst and the reaction conditions. The confined chiral environment of SPINOL-derived phosphoric acids is key to inducing asymmetry.[5]

    Troubleshooting Steps:

    • Select the Optimal Catalyst: The structure of the chiral phosphoric acid catalyst is paramount. Catalysts with bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) on the 3,3'-positions of the BINOL or SPINOL backbone often provide high enantioselectivity.[3] If synthesizing a new derivative, it may be necessary to screen a small library of catalysts to find the most effective one.

    • Tune the Reaction Temperature: Enantioselectivity can be temperature-dependent. Sometimes, lowering the reaction temperature can improve the % ee, although this may come at the cost of a longer reaction time. Conversely, for some systems, a higher temperature is required to achieve both high yield and high ee.[1]

    • Solvent Effects: The choice of solvent can influence the transition state of the reaction. Chloroform (CHCl₃) is commonly reported as an effective solvent for this transformation.[1] If experiencing issues, screening other anhydrous, non-polar aprotic solvents may be beneficial.

    • Purification by Recrystallization: In many cases, a product with good-to-excellent ee can be enriched to >99% ee through a single recrystallization.[1]

Issue 3: Difficulty with Product Purification

  • Question: I am having trouble purifying my final SPINOL product. What are the recommended methods?

  • Answer: SPINOL derivatives are typically purified using standard laboratory techniques, but their specific properties may require optimization.

    Troubleshooting Steps:

    • Flash Column Chromatography: This is the most common method for purifying SPINOL derivatives. A silica gel column with an eluent system of petroleum ether (PE) and ethyl acetate (EA) is typically effective. The ratio of PE/EA may need to be optimized, with typical ranges from 50:1 to 4:1 depending on the polarity of the derivative.[1]

    • Recrystallization: For solid products, recrystallization is an excellent method for both purification and enantiomeric enrichment. Experiment with different solvent systems to find one that provides good quality crystals.

Quantitative Data on Reaction Optimization

The following tables summarize the effects of varying reaction conditions on the synthesis of representative SPINOL derivatives, based on published data.[1]

Table 1: Optimization of Reaction Conditions for (S)-3a

EntryCatalyst (mol%)SolventTemp (°C)Time (d)Yield (%)ee (%)
1(R)-C2 (10)CHCl₃10038588
2(R)-C2 (10)DCE10037885
3(R)-C2 (10)Toluene10036580
4(R)-C2 (10)CHCl₃8047589
5(R)-C2 (10) CHCl₃ 120 2 98 90
6(R)-C2 (5)CHCl₃12039590
7(S)-C2 (10)CHCl₃12029790

Data extracted and compiled from Li, S. et al., J. Am. Chem. Soc. 2016.[1] Optimal conditions are shown in bold.

Table 2: Synthesis of Various 6,6'-Diaryl-SPINOL Derivatives

EntryProductAr groupCatalyst (mol%)Yield (%)ee (%)
1(S)-3pPh(R)-C3 (10)6295
2(S)-3q4-Me-Ph(R)-C3 (10)6193
3(S)-3r3-F-Ph(R)-C3 (10)5883
4(S)-3s4-F-Ph(R)-C3 (10)6091

Conditions: Substrate (0.1 mmol), Catalyst in CHCl₃ (5 mL) at 100 °C for 5 days.[1]

Experimental Protocols

General Procedure for Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives

This protocol is adapted from a demonstrated, reliable synthesis.[1]

Materials:

  • Ketal substrate (e.g., 1a) (0.1 mmol, 1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-C2) (1-10 mol%)

  • Anhydrous Chloroform (CHCl₃) (3-5 mL)

  • Oven-dried 10 mL pressure Schlenk tube with a magnetic stir bar

  • Argon or Nitrogen gas supply

Methodology:

  • Reaction Setup: Add the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst (e.g., 10 mol%), and a magnetic stir bar to an oven-dried 10 mL pressure Schlenk tube.

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for several minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous chloroform (3 mL) to the tube via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 120 °C). Stir the reaction mixture for the required time (typically 2-5 days).

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., gradient from 8:1 to 4:1) to afford the pure SPINOL derivative.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of SPINOL derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Oven-Dry Glassware prep_reagents Ensure Anhydrous Reagents & Solvents setup Combine Substrate & Catalyst in Schlenk Tube prep_reagents->setup inert Purge with Inert Gas (Ar/N2) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Optimal Temp (60-120°C) solvent->heat monitor Monitor by TLC (2-5 days) heat->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Flash Chromatography (Silica, PE/EA) concentrate->chromatography recrystallize Recrystallization (Optional, for ee enrichment) chromatography->recrystallize analysis Characterization (NMR, MS) & Chiral HPLC for ee recrystallize->analysis

Caption: General experimental workflow for SPINOL derivative synthesis.

G start Reaction Complete, Check Yield & ee check_yield Is Yield > 80%? start->check_yield check_ee Is ee > 90%? check_yield->check_ee Yes low_yield Problem: Low Yield check_yield->low_yield No low_ee Problem: Low ee check_ee->low_ee No success Synthesis Successful check_ee->success Yes sol_yield1 Troubleshoot Yield: 1. Verify starting material purity. 2. Ensure anhydrous conditions. 3. Increase temperature/catalyst loading. low_yield->sol_yield1 sol_ee1 Troubleshoot ee: 1. Screen different catalysts. 2. Tune reaction temperature. 3. Attempt recrystallization. low_ee->sol_ee1

Caption: Troubleshooting decision tree for SPINOL synthesis.

References

Side reactions to consider in 2-Fluoro-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the ortho-formylation of 4-fluorophenol. The two primary reactions for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[1][2] Both reactions aim to introduce a formyl (-CHO) group at the position ortho to the hydroxyl (-OH) group on the benzene ring. Alternative multi-step methods, which may offer greater control over regioselectivity, involve protecting the hydroxyl group, followed by a directed ortho-lithiation or Grignard formation, and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).[3]

Q2: What is the primary expected product from the formylation of 4-fluorophenol?

A2: The primary and desired product from the ortho-formylation of 4-fluorophenol is this compound. The hydroxyl group is a strong activating group and directs the incoming electrophile (the formylating agent) to the ortho and para positions.[4] Since the para position is already occupied by the fluorine atom, the formylation is expected to occur at one of the ortho positions.

Q3: What are the common side reactions and byproducts to consider in the synthesis of this compound?

A3: Side product formation is a significant challenge and is dependent on the chosen synthetic method. Key byproducts include:

  • Isomeric Products: While ortho-formylation is generally preferred, para-formylation can occur to a lesser extent, leading to the formation of 4-Fluoro-3-hydroxybenzaldehyde. The ratio of ortho to para isomers can be influenced by reaction conditions.[1][5]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of residual 4-fluorophenol in the product mixture.

  • Poly-formylated Products: Under certain conditions, particularly in the Duff reaction, diformylation can occur if both ortho positions of the phenol are accessible.[1]

  • Reaction-specific Byproducts:

    • Reimer-Tiemann Reaction: The dichlorocarbene intermediate is highly reactive and can lead to the formation of abnormal products, such as substituted cyclohexadienones.[6]

    • Duff Reaction: This reaction is generally considered cleaner but can still yield isomeric byproducts depending on the level of reaction control.[6]

Q4: How can I identify the main product and byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for product analysis:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress and for detecting the presence of different components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying the molecular weights of the components in the mixture, aiding in the identification of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the definitive identification of the desired product and the characterization of any isolated byproducts.

Troubleshooting Guides

Problem 1: Low yield of the desired product, this compound.
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC until the starting material (4-fluorophenol) is consumed or its spot intensity is minimized. Consider extending the reaction time.
Suboptimal Temperature Formylation reactions can be sensitive to temperature. For the Reimer-Tiemann reaction, heating is necessary for initiation, but the reaction can be highly exothermic.[7] For the Duff reaction, temperatures can vary. Optimize the temperature based on literature protocols for similar substrates.
Improper Reagent Stoichiometry The ratio of the formylating agent and base to the 4-fluorophenol is critical. A slight excess of the formylating agent is often used, but a large excess can promote the formation of byproducts.[6]
Poor Mixing in Biphasic Reactions For biphasic reactions like the Reimer-Tiemann, vigorous stirring or the use of a phase-transfer catalyst is essential to ensure effective interaction between the reagents in the aqueous and organic phases.[7]
Problem 2: The final product is a mixture of isomers (this compound and 4-Fluoro-3-hydroxybenzaldehyde).
Potential Cause Suggested Solution
Lack of Regioselectivity The inherent nature of the formylation reaction may lead to a mixture of ortho and para isomers.[5]
Reaction Conditions Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.[6]
Purification Strategy If the formation of isomers is unavoidable, focus on an efficient separation method. Column chromatography with a carefully selected eluent system (e.g., a gradient of hexane/ethyl acetate) is often effective. Recrystallization can also be employed to purify the desired isomer.
Problem 3: My TLC plate shows multiple unidentified spots.
Potential Cause Suggested Solution
Side Reactions or Decomposition Overly harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to the decomposition of the starting material or product, or the formation of complex byproducts.[6] Attempt the reaction under milder conditions.
Formation of Abnormal Products In the Reimer-Tiemann reaction, the dichlorocarbene intermediate can react with other functional groups or lead to the formation of unexpected products like cyclohexadienones.[6] Identification of these byproducts may require advanced analytical techniques such as LC-MS and NMR.
Impure Starting Materials Ensure the purity of the 4-fluorophenol and all other reagents before commencing the synthesis. Impurities can lead to the formation of unforeseen side products.

Quantitative Data Summary

While specific quantitative data for the formylation of 4-fluorophenol is not extensively reported in a comparative format, the following table provides a general overview of expected outcomes based on the characteristics of the Reimer-Tiemann and Duff reactions. Yields are highly dependent on the specific experimental conditions.

Reaction Starting Material Expected Major Product Common Side Products Typical Yield Range
Reimer-Tiemann4-FluorophenolThis compound4-Fluoro-3-hydroxybenzaldehyde, Cyclohexadienone derivatives, Unreacted 4-fluorophenolGenerally low to moderate (often <50%)[8]
Duff Reaction4-FluorophenolThis compound4-Fluoro-3-hydroxybenzaldehyde, Diformylated products, Unreacted 4-fluorophenolGenerally inefficient, but can be improved with modifications[1]

Experimental Protocols

Representative Protocol for the Reimer-Tiemann Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Fluorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 equivalent) in a 2:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (approximately 8.0 equivalents) to the flask.

  • Heat the mixture to 70°C with stirring.

  • Slowly add chloroform (approximately 2.0 equivalents) to the reaction mixture over a period of 1 hour, maintaining the temperature at 70°C.

  • After the addition is complete, continue to stir the mixture at 70°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.

  • Extract the product into ethyl acetate (using three portions of the solvent).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Main_Reaction_Pathway 4-Fluorophenol 4-Fluorophenol This compound This compound (Desired Product) 4-Fluorophenol->this compound ortho-Formylation Formylating_Agent Formylating Agent (e.g., CHCl3/NaOH or Hexamethylenetetramine) Formylating_Agent->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_side_products Side Products 4-Fluorophenol 4-Fluorophenol Isomeric_Product 4-Fluoro-3-hydroxybenzaldehyde (Isomer) 4-Fluorophenol->Isomeric_Product para-Formylation Polyformylated_Product Diformylated Product 4-Fluorophenol->Polyformylated_Product Poly-formylation Abnormal_Product Cyclohexadienone Derivative (Reimer-Tiemann) 4-Fluorophenol->Abnormal_Product Reaction with Dichlorocarbene

Caption: Potential side reaction pathways in the formylation of 4-fluorophenol.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified (Low Yield, Impurities) Start->Problem_Identified Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Problem_Identified->Check_Reaction_Conditions Optimize_Mixing Optimize Mixing (Stirring, Phase-Transfer Catalyst) Check_Reaction_Conditions->Optimize_Mixing Purify_Starting_Materials Purify Starting Materials Optimize_Mixing->Purify_Starting_Materials Modify_Purification Modify Purification Method (Column Chromatography, Recrystallization) Purify_Starting_Materials->Modify_Purification Analysis Analyze Product (TLC, HPLC, NMR) Modify_Purification->Analysis End End Analysis->End

Caption: A systematic workflow for troubleshooting issues in the synthesis.

References

Preventing oxidation of 2-Fluoro-5-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is an aromatic organic compound featuring both an aldehyde and a hydroxyl (phenolic) group.[1] This specific combination of functional groups makes it susceptible to degradation. The aldehyde group is easily oxidized to a carboxylic acid, while the phenolic hydroxyl group can be oxidized, often leading to colored byproducts.[2][3] Atmospheric oxygen is a primary culprit in this degradation process.[2][4][5]

Q2: What are the visible signs of degradation in my this compound sample?

The most common sign of degradation is a change in color. A pure, stable sample of this compound should be a crystalline solid. Over time, oxidation can cause the sample to darken, turning yellow, brown, or even black. Another sign could be a change in the physical state or the appearance of impurities.

Q3: What are the ideal storage conditions to prevent oxidation?

To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. While room temperature may be acceptable for short periods, long-term storage at 2-8°C is preferable.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6][7][8]

  • Light: Protect the compound from light by using an amber or opaque vial.[5][8][9] Light can catalyze oxidation reactions (photolysis).[2][5]

  • Moisture: Keep the container tightly sealed to protect from moisture, which can facilitate degradation pathways like hydrolysis.[5][6]

Q4: Can I add an antioxidant to my sample for better stability?

While adding an antioxidant is a potential strategy, it should be approached with caution as it will introduce an impurity into your sample. Phenolic compounds themselves have antioxidant properties.[10][11][12][13] If you are using the compound for sensitive applications, the presence of an additional chemical could interfere with your experiments. If you do choose to use an antioxidant, common choices for organic compounds include Butylated hydroxytoluene (BHT) or hydroquinone, but their compatibility and potential for interference must be carefully considered.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the storage and handling of this compound.

Symptom Possible Cause Recommended Action
Sample has darkened (yellow/brown) Oxidation: The aldehyde and/or phenolic group has likely reacted with atmospheric oxygen. This may have been accelerated by exposure to light or elevated temperatures.1. Assess Purity: Before use, check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 2. Purification: If the purity is compromised, consider recrystallization or column chromatography to remove impurities. 3. Improve Storage: Transfer the remaining pure compound to a new, clean, dry amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing and store it in a cool, dark place.
Inconsistent experimental results Compound Degradation: The potency and purity of your compound may have changed over time due to slow degradation, leading to variability in assays.[14]1. Verify Stock Integrity: Analyze your stock solution or solid sample to confirm its identity and purity. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from a solid sample that has been stored correctly. 3. Review Handling Procedures: Ensure that the compound is not exposed to air, light, or high temperatures for extended periods during experimental setup.
Difficulty dissolving the compound Formation of Insoluble Byproducts: Oxidation can lead to the formation of polymeric or other less soluble materials.1. Check Solubility: Confirm the solubility of pure this compound in your chosen solvent. 2. Filter Solution: If you suspect insoluble impurities, you can try to dissolve the sample and filter it through a syringe filter (e.g., 0.22 µm) to remove particulates.[2] However, this will not remove soluble impurities.
Storage Condition Comparison
Storage Condition Risk of Oxidation Recommendation
Ambient, in air, clear vial HighNot recommended for long-term storage.
Refrigerated (2-8°C), in air, clear vial ModerateBetter than ambient, but still at risk from oxygen and light.
Refrigerated (2-8°C), in air, amber vial Low-ModerateProtects from light, but not from oxygen. Suitable for short to medium-term storage.
Refrigerated (2-8°C), under inert gas, amber vial LowOptimal. Minimizes exposure to oxygen, light, and heat.

Experimental Protocols

Protocol: Preparing a Sample for Long-Term Storage under an Inert Atmosphere

This protocol describes how to properly store a solid sample of this compound to minimize oxidation.

Materials:

  • This compound

  • Appropriately sized amber glass vial with a septum-lined cap

  • Source of dry, inert gas (argon or nitrogen) with a regulator and needle adapter

  • Schlenk line or a similar manifold for handling inert gas (optional, but recommended)

  • Needles (e.g., 18-21 gauge)

  • Parafilm or a suitable sealing tape

Procedure:

  • Prepare the Vial: Ensure the amber glass vial and its cap are clean and completely dry. If necessary, oven-dry the glassware and allow it to cool in a desiccator.

  • Transfer the Compound: Quickly transfer the desired amount of solid this compound into the vial. Minimize the time the compound is exposed to the atmosphere.

  • Seal the Vial: Tightly cap the vial.

  • Inerting the Atmosphere: a. Insert a needle connected to the inert gas source through the septum of the cap. This will be your gas inlet. b. Insert a second, shorter needle through the septum to act as a gas outlet. This allows the air inside the vial to be displaced. c. Gently flush the vial with the inert gas for 2-3 minutes. Ensure the gas flow is slow and steady to avoid blowing the solid material around. d. While the gas is still flowing, remove the outlet needle first, and then the inlet needle. This will leave a slight positive pressure of inert gas inside the vial.

  • Final Sealing and Storage: a. Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against atmospheric moisture and oxygen. b. Label the vial clearly with the compound name, date, and storage conditions. c. Store the sealed vial in a refrigerator (2-8°C) or a freezer, away from any light sources.

Visualizations

Oxidation_Pathway cluster_start Starting Material cluster_product Oxidation Product start This compound (Aldehyde) end 2-Fluoro-5-hydroxybenzoic Acid (Carboxylic Acid) start->end Oxidation (O2, light, heat)

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Problem Observed (e.g., Discoloration) check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Cool Temperature? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes assess_purity Assess Compound Purity (e.g., HPLC, NMR) improper_storage->assess_purity proper_storage->assess_purity pure Compound is Pure assess_purity->pure Yes impure Compound is Impure assess_purity->impure No re_evaluate Action: Re-evaluate handling procedures during experiments. pure->re_evaluate remediate Action: 1. Purify if necessary. 2. Re-store under optimal conditions. impure->remediate Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_store Final Storage A 1. Select Clean, Dry Amber Vial B 2. Transfer Solid Compound to Vial A->B C 3. Tightly Cap Vial B->C D 4. Insert Gas Inlet and Outlet Needles C->D E 5. Flush with N2 or Ar (2-3 mins) D->E F 6. Remove Outlet Needle, then Inlet Needle E->F G 7. Seal with Parafilm F->G H 8. Label Clearly G->H I 9. Store at 2-8°C, Protected from Light H->I

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Fluoro-5-hydroxybenzaldehyde. The information is structured to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and offers potential solutions.

Issue 1: Low Yield in the Formylation Step

Question: We are experiencing low yields during the formylation of 4-fluoro-2-methoxyphenol to produce this compound. What are the potential causes and how can we optimize this step?

Answer: Low yields in the formylation step can arise from several factors. Below is a summary of potential causes and troubleshooting strategies.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present.
Suboptimal Temperature The reaction temperature is critical. For Vilsmeier-Haack or Duff reactions, ensure the temperature is maintained as specified in the protocol. Gradual temperature ramping might be necessary for large-scale batches to ensure even heat distribution.
Reagent Stoichiometry On a larger scale, the molar ratios of the formylating agent (e.g., POCl₃/DMF) and the substrate are crucial. Ensure accurate measurement and addition of reagents. A slight excess of the formylating agent may be required.
Side Reactions The presence of moisture can lead to the decomposition of the formylating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Work-up Procedure During the aqueous work-up, the pH must be carefully controlled to ensure the product precipitates or is efficiently extracted. Premature or incomplete hydrolysis of the intermediate can lead to yield loss.

Issue 2: Difficulty in Purification of the Final Product

Question: We are facing challenges in purifying this compound. Column chromatography results in poor separation and recrystallization attempts yield an oily product. What can we do?

Answer: Phenolic aldehydes can be challenging to purify due to their polarity and potential for hydrogen bonding. Here are some troubleshooting tips for purification.

ProblemSuggested Solution
Poor Separation in Column Chromatography Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can reduce tailing on silica gel.
Oily Product from Recrystallization Experiment with different solvent systems. A mixture of solvents, such as ethyl acetate/hexane or toluene/heptane, might be more effective than a single solvent. If the product oils out, try adding a small seed crystal to induce crystallization or cool the solution more slowly.
Persistent Impurities Consider a chemical wash. Washing the crude product with a dilute sodium bisulfite solution can help remove unreacted aldehyde impurities by forming a water-soluble adduct.[1] Subsequent washes with a weak base can remove acidic impurities.
Charcoal Treatment If colored impurities are present, treating a solution of the crude product with activated charcoal followed by hot filtration can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale preparation of this compound?

A common and scalable approach involves a multi-step synthesis starting from 4-fluorophenol. This route typically includes:

  • Protection of the hydroxyl group: The phenolic hydroxyl group is protected, for example, as a methyl ether (methoxy group) to prevent side reactions in subsequent steps.

  • Ortho-lithiation and Formylation: Directed ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection: Removal of the protecting group to yield the final product.

An alternative route could be the direct formylation of 4-fluorophenol, though this may lead to issues with regioselectivity.

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

Scaling up chemical reactions introduces new safety challenges. Key precautions include:

  • Exothermic Reactions: The formylation step can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. For large batches, consider adding reagents portion-wise to control the reaction rate and temperature.

  • Handling of Reagents: Reagents like phosphorus oxychloride (POCl₃) and strong bases (e.g., n-butyllithium) are hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reaction setup is adequately vented to prevent pressure build-up.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Q3: How can we monitor the progress of the reaction effectively on a large scale?

For large-scale synthesis, it is crucial to have reliable in-process controls (IPCs).

  • TLC and HPLC: These are standard techniques to monitor the consumption of starting materials and the formation of the product. Develop a validated TLC or HPLC method during the process development stage.

  • Quenched Samples: For reactions that are sensitive to air or moisture, aliquots can be taken at regular intervals, quenched appropriately, and then analyzed.

  • Spectroscopic Methods: In some cases, in-situ monitoring with techniques like Fourier-transform infrared spectroscopy (FTIR) can be implemented.

Experimental Protocols

Illustrative Protocol for the Formylation and Deprotection of 4-Fluoro-2-methoxyphenol

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Step 1: Formylation of 4-Fluoro-2-methoxyphenol

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: The flask is cooled in an ice-salt bath. Phosphorus oxychloride (POCl₃) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Substrate Addition: A solution of 4-fluoro-2-methoxyphenol in a minimal amount of anhydrous DMF is then added dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 60-80 °C) for several hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The pH is adjusted with a saturated sodium acetate or sodium carbonate solution until the product precipitates. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Demethylation to this compound

  • Reaction Setup: The crude product from the previous step is dissolved in a suitable solvent such as dichloromethane (DCM) or toluene in a reaction vessel.

  • Reagent Addition: A demethylating agent, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), is added cautiously at a low temperature (e.g., 0 °C or below).

  • Reaction: The mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC/HPLC).

  • Work-up: The reaction is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by column chromatography or recrystallization as discussed in the troubleshooting section.

Visualizations

experimental_workflow start Start: 4-Fluorophenol protection Hydroxyl Protection (e.g., Methylation) start->protection formylation Ortho-Formylation (e.g., Vilsmeier-Haack) protection->formylation deprotection Deprotection (e.g., Demethylation) formylation->deprotection purification Purification (Recrystallization/ Chromatography) deprotection->purification end End Product: This compound purification->end

Caption: A typical synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_reactions Side Reactions? low_yield->side_reactions No extend_time Action: Extend Reaction Time incomplete_reaction->extend_time Yes optimize_temp Action: Optimize Temperature incomplete_reaction->optimize_temp No check_reagents Action: Check Reagent Purity/Stoichiometry side_reactions->check_reagents Yes inert_atmosphere Action: Ensure Inert Atmosphere side_reactions->inert_atmosphere No oily_product Oily Product? poor_separation Poor Separation? oily_product->poor_separation No change_solvent Action: Change Recrystallization Solvent oily_product->change_solvent Yes optimize_mobile_phase Action: Optimize Mobile Phase for Chromatography poor_separation->optimize_mobile_phase Yes bisulfite_wash Action: Consider Bisulfite Wash poor_separation->bisulfite_wash No

Caption: Troubleshooting decision tree for synthesis and purification.

References

Managing exothermic reactions in fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the management of exothermic reactions during fluorination.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions often highly exothermic?

A1: The fluorination of organic compounds is frequently highly exothermic due to the thermodynamics of bond formation. The process involves the cleavage of a relatively weaker bond (e.g., C-H or C-O) and the formation of a very strong carbon-fluorine (C-F) bond. The significant release of energy upon forming the stable C-F bond contributes to the high exothermicity of the reaction.[1] For instance, the cleavage of a C-O bond requires approximately 381 kJ/mol, while the formation of a C-F bond releases about 485 kJ/mol, resulting in a substantial net release of energy.[1] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled.[1][2]

Q2: What is a thermal runaway reaction and why is it a concern in fluorination?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The increase in temperature accelerates the reaction rate, which in turn releases more heat, further increasing the temperature in a positive feedback loop.[3] This can lead to a dangerous increase in pressure, boiling of the solvent, and potentially an explosion.[3] In fluorination, the high exothermicity of the reaction, coupled with the thermal instability of some fluorinating agents like DAST (diethylaminosulfur trifluoride), which can decompose violently at elevated temperatures, makes thermal runaway a significant safety concern.[1]

Q3: Which factors influence the exothermicity of a fluorination reaction?

A3: Several factors can influence the heat release in a fluorination reaction:

  • Choice of Fluorinating Agent: Reagents vary in their reactivity. For example, elemental fluorine (F₂) is extremely reactive and can lead to violent reactions, while electrophilic fluorinating agents like Selectfluor are generally milder and easier to handle.[1][4]

  • Substrate: The structure and functional groups of the starting material can affect the reaction's energetics.

  • Reaction Conditions: Temperature, pressure, and concentration of reactants play a crucial role. Higher concentrations and temperatures can lead to a faster rate of heat generation.

  • Solvent: The solvent's ability to dissipate heat (thermal conductivity and heat capacity) is important. Some fluorinating reagents can also react exothermically with certain solvents, like the reaction of Selectfluor with DMF, pyridine, and DMSO.[5][6]

Q4: How can continuous flow chemistry help manage exothermic fluorination reactions?

A4: Continuous flow chemistry offers significant advantages for managing highly exothermic reactions.[7] The use of microreactors with small channel dimensions provides a high surface-area-to-volume ratio, which allows for highly efficient heat transfer and precise temperature control.[8][9] This minimizes the risk of thermal runaway by rapidly dissipating the heat generated during the reaction.[2] Additionally, the small reaction volume at any given time enhances safety.[8] Flow chemistry also improves mass transfer, which can be beneficial for gas-liquid fluorination reactions.[2][8]

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase During Reaction

Potential Cause: The rate of heat generation exceeds the rate of heat removal, indicating a potential for thermal runaway. This can be due to the high intrinsic exothermicity of the reaction, incorrect reagent addition rate, or inadequate cooling.

Solutions:

  • Slower Reagent Addition: Add the fluorinating agent dropwise or via a syringe pump over a longer period to control the reaction rate and heat generation.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature by using an ice bath or a cryostat. This will slow down the reaction rate.

  • Increased Dilution: Use a larger volume of an appropriate anhydrous solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated.

  • Improved Heat Transfer:

    • Use a reaction vessel with a larger surface area (e.g., a flask with a wider bottom).

    • Ensure efficient stirring to promote uniform temperature distribution.

    • For larger scale reactions, consider using a jacketed reactor with a circulating cooling fluid.

  • Consider Continuous Flow: For particularly challenging reactions, transitioning to a continuous flow setup can provide superior temperature control.[2][8]

Issue 2: Low Yield and Formation of Byproducts Due to High Temperatures

Potential Cause: Localized hotspots or a general high reaction temperature can lead to decomposition of the starting material, product, or reagents, and can favor side reactions such as elimination or rearrangement.[10]

Solutions:

  • Optimize Reaction Temperature: Carefully screen different temperatures to find an optimal balance between reaction rate and selectivity. Lowering the temperature can often minimize the formation of byproducts.[10]

  • Choice of Fluorinating Agent: Some reagents are more prone to causing side reactions. For example, reagents that favor an SN1-type mechanism are more likely to lead to rearrangements.[10] Consider switching to a milder or more selective fluorinating agent.

  • Solvent Selection: Ensure the solvent is compatible with the fluorinating agent and stable at the reaction temperature. Some solvents can promote side reactions.[10]

  • Control pH: For reactions sensitive to acidic or basic conditions, the addition of a non-nucleophilic base or a mild acid might suppress side reactions.[10]

Issue 3: Inconsistent Results and Poor Reproducibility

Potential Cause: The exothermic nature of the reaction can make it highly sensitive to small variations in experimental conditions, leading to inconsistent outcomes.

Solutions:

  • Standardize Procedures: Ensure all experimental parameters, including reagent addition rate, stirring speed, and temperature, are precisely controlled and documented for each run.

  • Calorimetric Analysis: For process development, using reaction calorimetry can provide valuable data on the heat of reaction and the rate of heat release. This information is crucial for safe scale-up and ensuring reproducibility.

  • Moisture Control: Many fluorinating agents are sensitive to moisture, which can lead to inconsistent reactivity and the formation of byproducts.[11] Always use anhydrous solvents and properly dried glassware.[11]

  • Reagent Quality: Use fresh, high-quality fluorinating agents, as they can degrade over time, especially if not stored properly under anhydrous conditions.[10]

Data Presentation

Table 1: Thermal Properties of Common Fluorinating Agents

Fluorinating AgentChemical NameTypeKey HazardThermal Stability
DAST Diethylaminosulfur trifluorideNucleophilicThermally unstableCan decompose violently above 90°C[1]
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluorideNucleophilicCorrosiveMore thermally stable than DAST[1]
Selectfluor 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)ElectrophilicStrong oxidizerAir and moisture stable[4]
PyFluor 2-Pyridinesulfonyl fluorideNucleophilicMoisture sensitiveGenerally more thermally stable than DAST[1]
HF-Pyridine Olah's reagentNucleophilicHighly corrosive and toxicStable complex

Table 2: Enthalpy of Formation for Selected Fluorinated Compounds

CompoundFormulaStateΔHf° (kJ/mol)ΔHf° (kcal/mol)
Chlorine TrifluorideClF₃Gas-164.65[12][13][14][15]-39.35[12][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This protocol describes a general method for the α-fluorination of a β-ketoester using Selectfluor™.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[16][17]

  • Selectfluor™ is a strong oxidizer and should be handled with care. Avoid contact with skin and eyes.[18]

Materials:

  • β-ketoester (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-ketoester.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the substrate (a typical concentration is 0.1-0.5 M).

  • Reagent Addition: Add Selectfluor™ to the solution in one portion while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-2 hours.[6]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove any solids, washing with additional acetonitrile.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Nucleophilic Deoxyfluorination of an Alcohol using Deoxo-Fluor™

This protocol provides a general method for the conversion of an alcohol to a fluoride using Deoxo-Fluor™.

Safety Precautions:

  • Deoxo-Fluor™ is corrosive and should be handled in a fume hood.[1]

  • Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[10]

  • The reaction may be exothermic; have an ice bath ready for cooling.

Materials:

  • Alcohol (1.0 equiv)

  • Deoxo-Fluor™ (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask equipped with a dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor™ to the stirred solution via a dropping funnel over 15-30 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Exothermic_Reaction Troubleshooting an Uncontrolled Exotherm start Uncontrolled Temperature Increase Observed check_addition Is reagent addition rate too fast? start->check_addition check_cooling Is cooling insufficient? check_addition->check_cooling No solution_addition Slow down reagent addition (e.g., use syringe pump) check_addition->solution_addition Yes check_concentration Is reactant concentration too high? check_cooling->check_concentration No solution_cooling Lower bath temperature or improve heat transfer check_cooling->solution_cooling Yes solution_concentration Increase solvent volume (dilute the reaction) check_concentration->solution_concentration Yes consider_flow For persistent issues, consider continuous flow chemistry check_concentration->consider_flow No

Caption: Decision tree for troubleshooting an uncontrolled exotherm.

Continuous_Flow_Fluorination Continuous Flow Fluorination Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing reagentA Substrate Solution pumpA Pump A reagentA->pumpA reagentB Fluorinating Agent Solution pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated/Cooled Microreactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a typical continuous flow fluorination setup.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against related substituted benzaldehydes, supported by experimental data and detailed protocols.

Introduction to NMR Analysis of Substituted Benzaldehydes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. In the context of substituted benzaldehydes, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the aldehyde functional group. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the nature and position of substituents, offering valuable insights for structural confirmation and purity assessment.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of fully assigned experimental data with coupling constants in publicly accessible databases, the following represents a combination of reported chemical shifts and predicted values consistent with known substituent effects.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO~9.8s-
H-3~7.2ddJ(H3-H4) = ~9.0, J(H3-F) = ~5.0
H-4~7.0tJ(H4-H3) = ~9.0, J(H4-H6) = ~3.0
H-6~7.4ddJ(H6-F) = ~9.0, J(H6-H4) = ~3.0
-OHVariablebr s-

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

Table 2: ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O~190
C-1~125
C-2 (C-F)~160 (d, ¹JCF ≈ 250 Hz)
C-3~118 (d, ²JCF ≈ 20 Hz)
C-4~119
C-5 (C-OH)~155
C-6~122 (d, ³JCF ≈ 5 Hz)

d = doublet

Comparative NMR Data of Substituted Benzaldehydes

To understand the influence of the fluoro and hydroxyl substituents on the NMR spectra of this compound, a comparison with related benzaldehydes is instructive. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyl group, along with their positions on the aromatic ring, lead to distinct chemical shifts.

Table 3: Comparative ¹H NMR Chemical Shifts (ppm) of Selected Benzaldehydes

Compound -CHO Aromatic Protons Solvent
Benzaldehyde~10.07.5-7.9CDCl₃
2-Fluorobenzaldehyde~10.47.2-7.9CDCl₃
2-Hydroxybenzaldehyde (Salicylaldehyde)~9.96.8-7.5CDCl₃
This compound ~9.8 ~7.0-7.4 DMSO-d₆

Table 4: Comparative ¹³C NMR Chemical Shifts (ppm) of Selected Benzaldehydes

Compound C=O Aromatic Carbons Solvent
Benzaldehyde~192128-137CDCl₃
2-Fluorobenzaldehyde~188116-163CDCl₃
2-Hydroxybenzaldehyde (Salicylaldehyde)~196117-161CDCl₃
This compound ~190 ~118-160 DMSO-d₆

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample of the substituted benzaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. For compounds with hydroxyl groups like this compound, DMSO-d₆ is often preferred as it allows for the observation of the hydroxyl proton signal.

  • Transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the NMR probe's detection coil.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

3. Data Acquisition:

  • ¹H NMR:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32 for a reasonably concentrated sample).

    • Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended for better quantitative results.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a substituted benzaldehyde.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Substituted Benzaldehyde Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Calibration) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Calibration) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Shifts, Integration, Coupling) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shifts) Process_13C->Analyze_13C Structure Structure Elucidation and Verification Analyze_1H->Structure Analyze_13C->Structure

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.

Influence of Substituents on Chemical Shifts

The electronic properties of substituents on the benzene ring significantly impact the chemical shifts of the aromatic protons and carbons.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG -OH, -OCH₃, -CH₃ Shielding Increased Electron Density (Shielding) EDG->Shielding Inductive & Resonance Effects Upfield Upfield Shift (Lower δ) Shielding->Upfield Aromatic_Proton Aromatic Proton/Carbon Signal Upfield->Aromatic_Proton EWG -NO₂, -CHO, -F Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Inductive & Resonance Effects Downfield Downfield Shift (Higher δ) Deshielding->Downfield Downfield->Aromatic_Proton Benzene Benzene (Reference) Benzene->Aromatic_Proton

Caption: A diagram showing how electron-donating and electron-withdrawing groups affect NMR chemical shifts relative to benzene.

In this compound, the fluorine atom acts as an electron-withdrawing group via induction but a weak electron-donating group through resonance. The hydroxyl group is a strong electron-donating group through resonance. The aldehyde group is strongly electron-withdrawing. The interplay of these effects determines the final chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint for the molecule.

A Comparative Guide to the FT-IR Spectrum Analysis of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed analysis of the functional groups present in 2-Fluoro-5-hydroxybenzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. To provide a comprehensive understanding, its spectral characteristics are objectively compared with three structural analogs: 5-hydroxybenzaldehyde, 2-fluorobenzaldehyde, and salicylaldehyde (2-hydroxybenzaldehyde). This document outlines a standard experimental protocol for acquiring FTIR spectra of solid samples and presents the data in a clear, comparative format to assist researchers, scientists, and drug development professionals in spectral interpretation and compound identification.

Predicted FT-IR Spectrum of this compound

The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a fluoro-substituted aromatic ring, and a carbon-fluorine bond (C-F). The precise positions of these absorption bands are influenced by electronic effects (resonance, inductive effects) and potential intermolecular or intramolecular hydrogen bonding.

  • Hydroxyl Group (O-H): A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding.

  • Aromatic C-H Group: Weak to medium stretching vibrations for the C-H bonds on the benzene ring are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1]

  • Aldehyde Group (C-H and C=O): The aldehyde functional group is identifiable by two key features. First, a strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1710 and 1685 cm⁻¹, a region typical for aromatic aldehydes where conjugation lowers the frequency.[2][3] Second, two characteristic, weaker C-H stretching bands (a Fermi doublet) should appear in the 2850-2750 cm⁻¹ region.[1][4] The presence of the peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[2]

  • Aromatic Ring (C=C): Multiple medium to sharp bands corresponding to the carbon-carbon double bond stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.[1]

  • Carbon-Fluorine (C-F) and Carbon-Oxygen (C-O) Bonds: A strong absorption band due to the C-F stretching vibration is predicted in the 1250-1020 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group typically appears in the 1300-1200 cm⁻¹ region.

The table below summarizes the predicted vibrational frequencies for the primary functional groups in this compound.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400–3200O-H Stretch (Hydrogen Bonded)HydroxylBroad, Strong
3100–3000C-H StretchAromatic RingWeak-Medium
2850–2750 (two bands)C-H Stretch (Fermi Doublet)AldehydeWeak-Medium
1705–1685C=O Stretch (Conjugated)Aldehyde (Carbonyl)Strong, Sharp
1600–1450C=C StretchAromatic RingMedium, Sharp
~1250C-O StretchPhenolic HydroxylStrong
1250–1020C-F StretchFluoro AromaticStrong
Comparative FT-IR Analysis with Alternative Compounds

The identity and position of substituents on the benzaldehyde ring significantly influence the FT-IR spectrum. A comparison with related molecules helps in assigning the correct peaks and understanding these structural effects.

  • vs. 5-Hydroxybenzaldehyde: The primary difference will be the absence of the strong C-F stretching band in the 5-hydroxybenzaldehyde spectrum. Other regions, such as the O-H, C=O, and aromatic C=C stretches, will be broadly similar, with minor shifts due to the electronic difference between fluorine and hydrogen.

  • vs. 2-Fluorobenzaldehyde: The spectrum of this compound will feature a prominent, broad O-H stretching band (3400-3200 cm⁻¹) and a C-O stretching band (~1250 cm⁻¹), which are absent in 2-fluorobenzaldehyde.[5][6]

  • vs. Salicylaldehyde (2-Hydroxybenzaldehyde): Both compounds will show hydroxyl and aldehyde absorptions. However, in salicylaldehyde, strong intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aldehyde groups causes a significant shift of the C=O stretching frequency to a lower wavenumber (around 1668 cm⁻¹) and a very broad O-H stretch.[7][8] While this compound may exhibit some hydrogen bonding, it is not expected to be the same strong intramolecular type seen in salicylaldehyde. Additionally, the C-F stretch will be a unique feature of the target compound.

Table 2: Comparative Summary of Key FT-IR Frequencies (cm⁻¹)

Functional Group Vibrational ModeThis compound (Predicted)5-Hydroxybenzaldehyde (Predicted)2-FluorobenzaldehydeSalicylaldehyde (2-Hydroxybenzaldehyde)
O-H Stretch 3400–3200 (Broad)3400–3200 (Broad)N/A~3200 (Very Broad, Intramolecular H-bond)
Aldehyde C-H Stretch 2850–27502850–2750~2860, ~2770~2850, ~2750
C=O Stretch 1705–16851700–1680~1700~1668[7]
Aromatic C=C Stretch 1600–14501600–14501610–14601600–1450
C-O Stretch ~1250~1260N/A~1282[8]
C-F Stretch 1250–1020N/A1240–1050N/A

Experimental Protocols

Methodology for FT-IR Analysis via KBr Pellet Method

This protocol details the preparation of a solid sample for analysis by transmission FT-IR spectroscopy using the potassium bromide (KBr) pellet technique.[9] KBr is used as a matrix because it is transparent to infrared radiation.[9][10]

I. Materials and Equipment

  • This compound (or analog) sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle[9]

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

  • Spatula and weighing paper

II. Sample Preparation

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven and cooling it in a desiccator before use. Moisture can introduce interfering O-H absorption bands into the spectrum.[11]

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.[9] Grind the sample into a very fine powder.

  • Mixing: Add about 100-200 mg of the dried, spectroscopy-grade KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to uniformly disperse the fine sample particles within the KBr matrix.[11]

  • Die Loading: Carefully transfer the KBr-sample mixture into the sleeve of the pellet press die. Distribute the powder evenly over the surface of the bottom anvil.

III. Pellet Pressing

  • Assembly: Place the upper anvil into the die sleeve and transfer the assembled die set to the hydraulic press.

  • Pressure Application: Gradually apply pressure up to approximately 8-10 metric tons.[12] If the die has a vacuum port, apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

  • Dwell Time: Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a solid, transparent disc.[11]

  • Pressure Release: Slowly release the pressure from the hydraulic press and carefully remove the die set.

  • Pellet Extrusion: Disassemble the die and gently press the finished pellet out. A high-quality pellet should be thin and transparent or translucent.

IV. Spectral Acquisition

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Mount the KBr pellet onto the sample holder and place it in the spectrometer's sample compartment.

  • Data Collection: Acquire the FT-IR spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

V. Post-Analysis

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are completely dry before storing.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample preparation to the final interpretation and comparison of the spectral data.

FTIR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison start Start: Obtain Solid Sample grind Grind 1-2 mg of Sample in Agate Mortar start->grind mix Add & Mix with 100-200 mg of Dry KBr Powder grind->mix load Load Mixture into Pellet Die mix->load press Apply 8-10 Tons of Pressure (with Vacuum) load->press pellet Form Transparent KBr Pellet press->pellet background Acquire Background Spectrum (Empty Holder) pellet->background sample_scan Mount Pellet & Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process identify_peaks Identify Peak Frequencies & Intensities process->identify_peaks assign_groups Assign Peaks to Functional Groups identify_peaks->assign_groups compare Compare Spectrum with Alternative Compounds assign_groups->compare report Final Report & Interpretation compare->report

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method. Max Width: 760px.

References

Comparative Analysis of the Mass Spectrometry Fragmentation of 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Fluoro-5-hydroxybenzaldehyde with related aromatic aldehydes. Understanding these fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic studies of compounds containing this moiety. The information presented is supported by established fragmentation principles observed in similar molecules.

Predicted Fragmentation of this compound

The fragmentation of this compound in an EI-MS is initiated by the removal of an electron to form the molecular ion ([M]•+), which then undergoes a series of characteristic bond cleavages. The molecular weight of this compound is 140.11 g/mol .[1] The primary fragmentation events are anticipated to involve the loss of the aldehydic hydrogen, the formyl group, and carbon monoxide, influenced by the presence of the fluorine and hydroxyl substituents on the aromatic ring.

Comparison of Fragmentation Patterns

The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of Benzaldehyde and the predicted pattern for the isomeric 5-Fluoro-2-hydroxybenzaldehyde.

Fragmentation Event Description This compound (Predicted m/z) Benzaldehyde (Observed m/z) [2][3]5-Fluoro-2-hydroxybenzaldehyde (Predicted m/z)
Molecular Ion [M]•+ Intact molecule with one electron removed.140106140
[M-1]+ Loss of a hydrogen radical from the aldehyde group.139105139
[M-28]•+ Loss of a neutral carbon monoxide (CO) molecule.11278112
[M-29]+ Loss of the formyl radical (•CHO).11177111
[M-47]+ Loss of a hydrogen radical and carbon monoxide.937793
[M-CHO-CO]+ Subsequent loss of CO from the [M-CHO]+ ion.8349 (not prominent)83

Proposed Fragmentation Pathway

The fragmentation of aromatic aldehydes is a well-understood process involving several key steps. For this compound, the process is expected to begin with the formation of the molecular ion, followed by competitive fragmentation pathways that lead to the formation of stable fragment ions. The presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro and aldehyde) groups influences the relative abundance of these fragments.

Fragmentation_Pathway M [C₇H₅FO₂]•+ m/z = 140 (Molecular Ion) M_minus_H [C₇H₄FO₂]+ m/z = 139 M->M_minus_H - •H M_minus_CHO [C₆H₄FO]+ m/z = 111 M->M_minus_CHO - •CHO M_minus_CO [C₆H₅FO]•+ m/z = 112 M->M_minus_CO - CO Fragment_93 [C₅H₄FO]+ m/z = 93 M_minus_H->Fragment_93 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a general protocol for the analysis of this compound and its analogues using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

5. Data Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Interpret the fragmentation pattern based on established fragmentation rules for aromatic aldehydes and phenols.[4][5][6]

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical workflow for identifying and characterizing the fragmentation pattern of a given analyte like this compound.

Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_comp Comparative Analysis Sample_Prep Sample Preparation GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Identify_M_ion Identify Molecular Ion Data_Acquisition->Identify_M_ion Identify_Fragments Identify Key Fragments Identify_M_ion->Identify_Fragments Propose_Pathway Propose Fragmentation Pathway Identify_Fragments->Propose_Pathway Compare_Spectra Compare with Alternatives Propose_Pathway->Compare_Spectra Structural_Confirmation Structural Confirmation Compare_Spectra->Structural_Confirmation

Caption: Logical workflow for mass spectrometry fragmentation analysis.

References

Comparative study of different methods for synthesizing fluorinated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic aldehydes can significantly enhance the pharmacological properties of molecules, making fluorinated benzaldehydes crucial building blocks in the development of pharmaceuticals and agrochemicals. Their synthesis, however, presents unique challenges and a variety of methods have been developed, each with its own advantages and limitations. This guide provides a comparative analysis of common synthetic routes to fluorinated benzaldehydes, supported by experimental data and detailed protocols to aid in method selection and optimization.

Comparative Analysis of Synthetic Methodologies

The primary methods for synthesizing fluorinated benzaldehydes include the Halogen Exchange (Halex) reaction, the Balz-Schiemann reaction, and the oxidation of fluorinated precursors. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.

MethodStarting MaterialKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Halogen Exchange (Halex) Reaction Chloro- or BromobenzaldehydesMetal fluoride (e.g., KF, CsF), high-boiling polar aprotic solvent (e.g., sulfolane, DMSO), often with a phase-transfer catalyst (e.g., quaternary phosphonium salts). Temperatures range from 150-300°C.[1][2][3]66-98%[1][4][5]Utilizes readily available starting materials; suitable for large-scale production; avoids hazardous reagents like HF.[2][3]Requires high reaction temperatures; potential for side reactions if the aldehyde group is not stable under the conditions.[3]
Balz-Schiemann Reaction AnilinesDiazotization (e.g., NaNO₂, HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6][7][8]~89% (for fluorotoluene precursor)[6]A classic and well-established method; can be used for a wide variety of aromatic amines.[8]Involves potentially explosive diazonium intermediates; uses hazardous reagents (e.g., HBF₄); may not be ideal for all substrates.[7][9]
Oxidation of Fluorotoluenes FluorotoluenesOxidizing agents (e.g., KMnO₄, CrO₃, or catalytic oxidation).[4][10]20-80%[4]Can be a direct route if the corresponding fluorotoluene is available.Yields can be variable; oxidation conditions need to be carefully controlled to avoid over-oxidation to the carboxylic acid.[10]
Oxidation of Fluorobenzyl Alcohols Fluorobenzyl AlcoholsOxidizing agents (e.g., PCC, TEMPO).[1][4]~95%[4]Generally high-yielding and clean reactions.Requires the prior synthesis of the fluorobenzyl alcohol, adding a step to the overall process.[1]
Formylation of Fluorobenzenes FluorobenzenesCarbon monoxide, a strong Lewis acid (e.g., AlCl₃), and a hydrogen halide catalyst at elevated pressure.[11][12]High yields reported[11]Direct introduction of the aldehyde group onto the fluorinated ring.Requires handling of toxic carbon monoxide gas and specialized high-pressure equipment.[12]

Detailed Experimental Protocols

Halogen Exchange (Halex) Reaction for 4-Fluorobenzaldehyde

This protocol is adapted from the general principles of the Halex reaction for the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.[4][5]

Materials:

  • 4-Chlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • High-boiling solvent (e.g., sulfolane or diphenyl ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-chlorobenzaldehyde (1 eq), spray-dried potassium fluoride (1.5-2.5 eq), and the phase-transfer catalyst (0.05-0.1 eq).

  • Add the solvent (if not performing a solvent-free reaction).

  • Under a nitrogen atmosphere, heat the reaction mixture to 200-250°C with vigorous stirring.[1][3]

  • Monitor the progress of the reaction by gas chromatography (GC). The reaction time is typically 2-15 hours.[3]

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The product, 4-fluorobenzaldehyde, is then purified from the filtrate by vacuum distillation.

Balz-Schiemann Reaction for a Generic Fluorobenzaldehyde

This protocol outlines the general steps for the synthesis of a fluorinated aromatic compound, which can be a precursor to a fluorobenzaldehyde, starting from an aromatic amine.[6][8]

Materials:

  • Aromatic amine (e.g., p-toluidine to make 4-fluorotoluene)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Inert solvent (e.g., for decomposition step)

Procedure:

  • Diazotization: Dissolve the aromatic amine in an aqueous solution of fluoroboric acid at a low temperature (0-5°C).

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • The diazonium salt often precipitates and can be isolated by filtration.

  • Decomposition: The isolated diazonium tetrafluoroborate salt is then thermally decomposed. This is typically done by heating the dry salt, sometimes in an inert high-boiling solvent, until the evolution of nitrogen gas ceases.

  • The resulting crude aryl fluoride is then purified by distillation or other chromatographic methods.

Oxidation of a Fluorobenzyl Alcohol to a Fluorobenzaldehyde

This protocol describes the oxidation of a fluorobenzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).[1]

Materials:

  • Fluorobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve the fluorobenzyl alcohol in anhydrous DCM.

  • Add PCC (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude fluorobenzaldehyde.

  • The product can be further purified by column chromatography or distillation.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between these synthetic methods, the following diagrams are provided.

experimental_workflow cluster_halex Halex Reaction cluster_balz_schiemann Balz-Schiemann Reaction cluster_oxidation Oxidation Routes start_halex Chlorobenzaldehyde reagents_halex KF, Catalyst, High Temp start_halex->reagents_halex product_halex Fluorobenzaldehyde reagents_halex->product_halex start_bs Aromatic Amine diazotization 1. NaNO₂, HBF₄ 2. Heat start_bs->diazotization product_bs Aryl Fluoride diazotization->product_bs start_ox1 Fluorotoluene reagents_ox1 Oxidizing Agent start_ox1->reagents_ox1 product_ox Fluorobenzaldehyde reagents_ox1->product_ox start_ox2 Fluorobenzyl Alcohol reagents_ox2 Oxidizing Agent start_ox2->reagents_ox2 reagents_ox2->product_ox

Caption: Overview of key synthetic routes to fluorinated benzaldehydes.

logical_relationship substituent_effects Substituent Effects Electron-withdrawing groups (e.g., -NO₂) activate the ring for nucleophilic substitution. Electron-donating groups can decrease reactivity. reaction_conditions Reaction Conditions Temperature, solvent, and catalyst choice are critical for yield and selectivity in Halex reactions. substituent_effects->reaction_conditions influences safety Safety Considerations The Balz-Schiemann reaction involves potentially hazardous intermediates and reagents. reaction_conditions->safety impacts starting_material Starting Material Availability Choice of method is often dictated by the commercial availability and cost of the precursor. starting_material->reaction_conditions constrains

Caption: Key factors influencing the choice of a synthetic method.

References

A Researcher's Guide to the Structural Validation of 2-Fluoro-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2-Fluoro-5-hydroxybenzaldehyde and its derivatives, supported by representative experimental data and detailed protocols.

The functional group interplay in this compound—a fluorinated aromatic ring, a hydroxyl group, and an aldehyde—offers a versatile scaffold for synthesizing a wide array of derivatives, including Schiff bases, ethers, and esters. Each derivative presents a unique structural validation challenge. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for unambiguous structure determination.

Comparative Spectroscopic Data

The following tables summarize expected and reported spectroscopic data for this compound and a representative Schiff base derivative. This data serves as a baseline for comparing newly synthesized analogues.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (δ, ppm)

Compound/DerivativeAr-H (ppm)Aldehyde/Imine-H (ppm)Phenolic-OH (ppm)Ar-C (ppm)Aldehyde/Imine-C (ppm)
This compound7.10-7.40 (m, 3H)9.85 (s, 1H)5.50 (br s, 1H)115-160~190
Schiff Base with Aniline6.90-7.80 (m, 8H)8.60 (s, 1H)~13.0 (br s, 1H)118-162~165

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The downfield shift of the phenolic proton in the Schiff base is indicative of strong intramolecular hydrogen bonding.

Table 2: Key FTIR Absorption Frequencies (cm⁻¹)

Compound/DerivativeO-H StretchC-H (Aromatic) StretchC=O (Aldehyde) StretchC=N (Imine) StretchC-F Stretch
This compound3200-3400 (broad)~3050~1680-1200-1250
Schiff Base with Aniline~3000 (broad, H-bonded)~3050-~16201200-1250

Table 3: Mass Spectrometry Data

Compound/DerivativeIonization Method[M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundEI140139 ([M-H]⁺), 111 ([M-CHO]⁺)[1]
Schiff Base with AnilineESI216 ([M+H]⁺)139, 93

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid, purified derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum in the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the frequencies of key functional group vibrations.

Mass Spectrometry (MS)

Protocol for GC-MS Analysis (for volatile derivatives):

  • Sample Preparation: Dissolve a small amount of the derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector temperature: 250 °C.

    • Oven program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion source temperature: 230 °C.

    • Electron energy: 70 eV.

    • Scan range: m/z 40-550.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Crystallography

Protocol for Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture).

  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other appropriate algorithms.

    • Refine the structural model against the experimental data using full-matrix least-squares on F².

Visualizing Experimental Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation start This compound + Reagent reaction Reaction (e.g., Condensation, Etherification) start->reaction purification Purification (e.g., Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Derivative ftir FTIR Spectroscopy purification->ftir Purified Derivative ms Mass Spectrometry (GC-MS or ESI-MS) purification->ms Purified Derivative xray X-ray Crystallography (if single crystals obtained) purification->xray Purified Derivative interpretation Comparative Analysis of Spectral Data nmr->interpretation ftir->interpretation ms->interpretation xray->interpretation structure Structure Confirmation interpretation->structure

G start Purified Compound nmr_ftir Acquire ¹H NMR & FTIR start->nmr_ftir ms Acquire Mass Spectrum nmr_ftir->ms initial_check Data Consistent with Proposed Structure? ms->initial_check yes Yes initial_check->yes no No initial_check->no further_nmr 2D NMR (COSY, HSQC) for connectivity yes->further_nmr revisit Re-evaluate Synthesis/ Purification no->revisit final_structure Structure Validated further_nmr->final_structure xray_option Single Crystal X-ray (for absolute confirmation) final_structure->xray_option Optional

References

Purity Confirmation of 2-Fluoro-5-hydroxybenzaldehyde: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of elemental analysis for the purity confirmation of 2-Fluoro-5-hydroxybenzaldehyde, contrasting it with other common analytical techniques and providing supporting experimental data expectations.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis is a powerful technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a sample. By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a fundamental assessment of purity can be made. For this compound (C7H5FO2), the theoretical elemental composition is the benchmark against which experimental results are measured.

Data Comparison: Theoretical vs. Experimental

A high-purity sample of this compound is expected to yield experimental elemental analysis data that closely aligns with the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure compound.

ElementTheoretical %Typical Experimental % (for >99% Purity)Acceptable Deviation
Carbon (C)60.0159.81 - 60.21±0.4%
Hydrogen (H)3.593.49 - 3.69±0.4%
Oxygen (O)22.83Not typically measured directly-
Fluorine (F)13.57Not typically measured directly-

*Oxygen and halogens are often determined by difference or specialized techniques, rather than direct combustion analysis.

Comparative Analysis with Other Techniques

While elemental analysis provides a robust measure of bulk purity, it is often used in conjunction with other analytical methods for a comprehensive purity profile. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.[1]

Analytical MethodParameter MeasuredKey AdvantagesLimitations
Elemental Analysis Elemental Composition (%C, %H, %N, etc.)Provides a fundamental measure of purity and can detect inorganic impurities not visible by other methods.[2]Does not provide information on the nature of organic impurities; requires a relatively larger sample amount.[1]
HPLC Chemical Purity (area %)High resolution and sensitivity for separating and quantifying impurities.[1]May not separate enantiomers or detect non-UV active impurities.[1]
GC-MS Volatile Impurity Profile & Molecular WeightExcellent for identifying and quantifying volatile organic impurities.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Structural Integrity & Organic ImpuritiesProvides detailed structural information and can identify and quantify certain impurities.[3]Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret.[1]

Experimental Protocols

Elemental Analysis Protocol (Combustion Method)

A standard procedure for the elemental analysis of an organic compound like this compound involves combustion analysis.

  • Sample Preparation: A small, precise amount of the dried sample (typically 1-3 mg) is weighed into a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 900-1200 °C) in a stream of oxygen. This process converts the elements into simple gases (CO2, H2O, N2, etc.).

  • Separation and Detection: The combustion gases are passed through a series of columns to separate them. The amount of each gas is then measured using a thermal conductivity detector.

  • Calculation: The percentage of each element in the original sample is calculated from the amounts of the detected gases.

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized compound like this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis Purification->EA HPLC HPLC Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Confirmed Purity Confirmed (>99%) EA->Purity_Confirmed Results Concordant & Meet Specifications Further_Purification Further Purification Required EA->Further_Purification Discrepancies or Impurities Detected HPLC->Purity_Confirmed Results Concordant & Meet Specifications HPLC->Further_Purification Discrepancies or Impurities Detected NMR->Purity_Confirmed Results Concordant & Meet Specifications NMR->Further_Purification Discrepancies or Impurities Detected MS->Purity_Confirmed Results Concordant & Meet Specifications MS->Further_Purification Discrepancies or Impurities Detected

Caption: Workflow for the comprehensive purity analysis of this compound.

References

Unveiling the Potential: A Comparative Analysis of 2-Fluoro-5-hydroxybenzaldehyde Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of organic chemistry, fluorinated benzaldehydes have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the biological efficacy of 2-Fluoro-5-hydroxybenzaldehyde and its analogs, supported by experimental data and detailed methodologies to aid in future research and development.

Derivatives of this compound have demonstrated significant potential in anticancer and antimicrobial applications. The introduction of a fluorine atom can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This guide will delve into the available quantitative data, experimental protocols for assessing biological activity, and the signaling pathways potentially modulated by these compounds.

Comparative Biological Efficacy: A Tabular Overview

To facilitate a clear comparison of the biological activities of various this compound analogs and related compounds, the following tables summarize the available quantitative data from different studies. These tables highlight the anticancer and antimicrobial potencies of these derivatives.

Table 1: Anticancer Activity of Benzaldehyde Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
2,4-dihydroxybenzaldehyde derived Schiff base (Compound 13)PC3 (Prostate)4.85[1]
2,4-dihydroxybenzaldehyde derived Schiff base (Compound 5)PC3 (Prostate)7.43[1]
2,4-dihydroxybenzaldehyde derived Schiff base (Compound 6)PC3 (Prostate)7.15[1]
2-hydroxybenzaldehyde Schiff base (8S1)Huh7 (Liver)14.46 µg/mL[2]
2-hydroxybenzaldehyde Schiff base (8S2)Huh7 (Liver)13.75 µg/mL[2]
2-hydroxybenzaldehyde Schiff base (8S4)Huh7 (Liver)11.89 µg/mL[2]
2-hydroxybenzaldehyde Schiff base (8S5)Huh7 (Liver)10.14 µg/mL[2]
N-benzyl-2-fluorobenzamide (Compound 38)MDA-MB-231 (Breast)1.98[3]
Table 2: Antimicrobial Activity of Benzaldehyde Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazide (15a)S. aureus (MRSA)7.82 - 31.25[4]
Fluorobenzoylthiosemicarbazide (15b)S. aureus (MRSA)7.82 - 31.25[4]
Fluorobenzoylthiosemicarbazide (16b)S. aureus (MRSA)7.82 - 31.25[4]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62 - 31.25 µmol/L[5]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1 - 4 µmol/L[5]

Experimental Protocols: Methodologies for Biological Assessment

The following are detailed protocols for key experiments commonly used to assess the biological efficacy of compounds like this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A specific volume of the standardized inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.[6]

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, and IκBα).[8]

  • Detection: The membrane is then incubated with a labeled secondary antibody that binds to the primary antibody. The signal is detected using a suitable detection method (e.g., chemiluminescence).

  • Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes involved in evaluating this compound analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization start This compound analogs Analog Synthesis start->analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) analogs->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) analogs->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway antimicrobial->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar lead_opt Lead Compound Optimization sar->lead_opt

A typical workflow for the discovery and development of this compound analogs.

mapk_pathway ligand External Stimuli (e.g., Growth Factors, Stress) receptor Receptor ligand->receptor mapkkk MAPKKK (e.g., Raf, MEKK) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors gene_expression Gene Expression (Proliferation, Apoptosis, Inflammation) transcription_factors->gene_expression inhibitor This compound Analog (Hypothesized) inhibitor->mapk

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway and a hypothesized point of inhibition.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Cell Survival) nucleus->gene_transcription Activation inhibitor This compound Analog (Hypothesized) inhibitor->ikk

The canonical NF-κB signaling pathway, a key regulator of inflammation, and a potential target.

Concluding Remarks

The exploration of this compound analogs represents a promising avenue in the development of new therapeutic agents. The available data, though not exhaustive for a complete structure-activity relationship analysis of this specific scaffold, indicates that benzaldehyde derivatives possess significant anticancer and antimicrobial properties. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new analogs. Future research should focus on the synthesis and screening of a focused library of this compound derivatives to elucidate clear structure-activity relationships and to identify lead compounds with enhanced efficacy and selectivity. Further investigation into their effects on signaling pathways such as MAPK and NF-κB will be crucial in understanding their mechanisms of action and advancing them through the drug discovery pipeline.

References

A Comparative Guide to 2-Fluoro-5-hydroxybenzaldehyde: Cross-Referencing Experimental Data with PubChem

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Physicochemical and Spectral Properties

The following table summarizes the computed data for 2-Fluoro-5-hydroxybenzaldehyde from PubChem and provides a template for comparison with experimental data. For illustrative purposes, experimental data for the related isomer, 5-Fluoro-2-hydroxybenzaldehyde, is included where available.

PropertyThis compound (PubChem Computed)Experimental Data (Typical)5-Fluoro-2-hydroxybenzaldehyde (Experimental)
Molecular Formula C₇H₅FO₂[1]C₇H₅FO₂C₇H₅FO₂[2]
Molecular Weight 140.11 g/mol [1]Determined by Mass Spectrometry140.11 g/mol [2]
Melting Point Not AvailableDetermined by Melting Point Apparatus82-85 °C[2]
Boiling Point Not AvailableDetermined by Distillation207.4 ± 20.0 °C at 760 mmHg
Appearance Not AvailableVisual InspectionNot Specified
¹H NMR Not AvailableChemical shifts (ppm), coupling constants (Hz)Not Available in detail
¹³C NMR Not AvailableChemical shifts (ppm)Not Available in detail
IR Spectrum Vapor Phase IR Available[1]Absorption bands (cm⁻¹) for functional groupsNot Available in detail
Mass Spectrum (GC-MS) m/z peaks available[1]Molecular ion peak, fragmentation patternNot Available in detail

Experimental Protocols

Accurate determination of the physicochemical and spectral properties of a compound like this compound relies on standardized experimental techniques. Below are brief descriptions of the methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded. This provides an indication of the compound's purity, with pure substances typically exhibiting a sharp melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured, providing information about the chemical environment of each hydrogen and carbon atom. Chemical shifts, peak integrations, and coupling patterns help to identify the connectivity and spatial arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds, such as C=O (carbonyl), O-H (hydroxyl), and C-F (carbon-fluorine) bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For a compound like this compound, typically coupled with Gas Chromatography (GC-MS), it can be used to determine the molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information.

Mandatory Visualizations

To facilitate a clear understanding of the data cross-referencing workflow, the following diagrams are provided.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_data_comparison Data Comparison cluster_output Output Experimental_Analysis Experimental Analysis (NMR, IR, MS, MP) Cross_Referencing Cross-Referencing Experimental_Analysis->Cross_Referencing Experimental Data PubChem_Database PubChem Database (Computed Data) PubChem_Database->Cross_Referencing Computed Data Comparative_Guide Comparative Guide Cross_Referencing->Comparative_Guide Validated Information

Caption: Workflow for cross-referencing experimental data with PubChem.

signaling_pathway_placeholder Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to 2_Fluoro_5_hydroxybenzaldehyde This compound 2_Fluoro_5_hydroxybenzaldehyde->Receptor Binds

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-Fluoro-5-hydroxybenzaldehyde, a compound classified with specific hazards, adherence to proper disposal protocols is critical. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound is recognized for its potential to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, stringent adherence to safety measures is necessary during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye and face protection: Safety glasses with side shields or goggles and a face shield are essential to protect against splashes and dust.[2][3][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[4][5].

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in regular waste streams or down the drain[3][6]. This compound must be treated as hazardous chemical waste.

1. Waste Segregation: As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated chemical waste[6]. Maintain separate, clearly labeled waste streams to ensure proper disposal.

2. Containerization:

  • Collect all waste, including contaminated consumables, in a designated, compatible, and properly sealed hazardous waste container[5][6].

  • Ensure the container is clearly and accurately labeled with its contents.

  • It is recommended not to fill containers beyond 80% capacity to prevent spills or over-pressurization[6].

3. Accidental Spill Cleanup: In the event of a spill, follow these procedures:

  • Restrict Access: Immediately cordon off the affected area to prevent exposure.

  • Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation[4].

    • For solutions, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[3][6].

  • Collect Waste: Carefully scoop the swept solids or absorbed material into a designated hazardous waste container[6].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[6].

4. Storage of Waste: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][6].

5. Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. All disposal activities must comply with local, state, and federal regulations[2][6][7].

Quantitative Data Summary

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₅FO₂
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_spill Spill Management cluster_final Final Disposal start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in Labeled, Sealed Container segregate->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Protocol: 1. Restrict Access & Ventilate 2. Absorb/Sweep Material 3. Collect in Waste Container 4. Decontaminate Area spill->cleanup Yes storage Interim Storage: Cool, Dry, Well-Ventilated Area spill->storage No cleanup->storage contact_ehs Contact EHS or Licensed Disposal Service storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-5-hydroxybenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 103438-84-2[1]

  • Molecular Formula: C7H5FO2[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of the potential risks before handling.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Check with the glove manufacturer for specific breakthrough times.
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3] A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coat. Ensure it is clean and buttoned.
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if working with powders or in a poorly ventilated area.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to this workflow is critical for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Complete Experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_solid Collect Solid Waste in Labeled Container cleanup_wash->dispose_solid dispose_liquid Collect Liquid Waste in Labeled Container cleanup_wash->dispose_liquid dispose_transfer Transfer to Hazardous Waste Storage dispose_solid->dispose_transfer dispose_liquid->dispose_transfer

Safe Handling and Disposal Workflow
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required Personal Protective Equipment (PPE) as specified in the table above.

    • Ensure a chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood.[3]

  • Handling:

    • Use in a well-ventilated area.[3]

    • Avoid all personal contact, including inhalation of dust.[3]

    • Weigh and transfer the chemical within the fume hood to minimize exposure.

    • Keep the container tightly closed when not in use.[4][5]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect any solid residue, contaminated gloves, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

Disposal Procedure:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4][5] Contaminated packaging should be treated as hazardous waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.